
Serelaxin
Structure
2D Structure

Propriétés
Key on ui mechanism of action |
Recombinant human relaxin inhibits contractions of the uterus and may play a role in timing of delivery. Relaxin works by simultaneously cutting collagen production and increasing collagen breakdown. |
---|---|
Numéro CAS |
99489-94-8 |
Formule moléculaire |
C256H408N74O74S8 |
Poids moléculaire |
5963 g/mol |
Nom IUPAC |
(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,80S,83S,88R)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-88-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-68-(4-aminobutyl)-30-(3-amino-3-oxopropyl)-50-benzyl-33,39-bis[(2S)-butan-2-yl]-12,24,53,65-tetrakis(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-42-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]-71-[(1R)-1-hydroxyethyl]-62-(hydroxymethyl)-83-(1H-imidazol-5-ylmethyl)-27,36,56-trimethyl-18,59-bis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,80-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-47-carboxylic acid |
InChI |
InChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1 |
Clé InChI |
DTLOVISJEFBXLX-REAFJZEQSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)[C@@H](C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCC(=O)N7)[C@@H](C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Description
Historical Context of the Relaxin Family of Peptides and Their Physiological Roles
The relaxin family of peptides comprises seven members in humans: three relaxin peptides (H1, H2, and H3) and four insulin-like peptides (INSL3, INSL4, INSL5, and INSL6). These peptides are structurally related to insulin (B600854), featuring a two-chain structure stabilized by disulfide bonds. nih.govcapes.gov.brwikipedia.org The discovery of relaxin dates back to 1926, when it was identified as a substance influencing the reproductive tract, initially observed for its role in softening and expanding the pubic ligament during pregnancy in guinea pigs and gophers to facilitate parturition. physiology.org
While initially recognized for its crucial roles in female reproduction, including effects on the cervix, pubic symphysis, vagina, uterus, and mammary apparatus during pregnancy, the understanding of relaxin's physiological impact has expanded significantly. capes.gov.brphysiology.org Relaxin is now known to be involved in cardiovascular changes during pregnancy and potentially plays a role in implantation, particularly in primates. capes.gov.brphysiology.org Beyond reproduction, relaxin exhibits non-reproductive actions, including involvement in wound healing, cardiac protection, and acting as an antifibrotic agent. capes.gov.br
Other members of the relaxin family also have distinct roles. INSL3 is essential for testis descent, while relaxin-3 functions primarily as a neuropeptide involved in stress and metabolic control. nih.govcapes.gov.brwikipedia.org INSL5 is found predominantly in the gastrointestinal tract and may regulate metabolism and energy balance. nih.govwikipedia.org These peptides exert their effects by activating a group of four G protein-coupled receptors (GPCRs), known as relaxin family peptide receptors 1-4 (RXFP1-4). nih.govphysiology.org Relaxin (H2) and INSL3 are the cognate ligands for RXFP1 and RXFP2, respectively, while relaxin-3 and INSL5 bind to RXFP3 and RXFP4. nih.govphysiology.org RXFP1, the primary receptor for relaxin-2, is expressed in a wide range of tissues, including reproductive tissues, heart, kidney, lung, liver, blood cells, and certain brain areas, highlighting the widespread influence of relaxin-2. physiology.org
The Emergence of Recombinant Human Relaxin-2 (Serelaxin) as a Research Compound
The ability to synthesize highly purified recombinant human relaxin-2, known as this compound, marked a pivotal point in relaxin research. mdpi.com this compound is a manufactured form of the naturally occurring human relaxin-2 peptide hormone. oup.comhra.nhs.uk This development allowed for more controlled and extensive investigation into the therapeutic potential of relaxin-2. This compound is a 6 kDa, 53 amino acid heterodimeric polypeptide. rndsystems.com It is synthesized as a preprohormone and processed into its mature, active form. rndsystems.com The emergence of this compound as a research compound facilitated detailed preclinical and clinical studies to explore its pharmacological effects and potential applications beyond its established reproductive roles.
Overview of Key Academic Research Trajectories and Scientific Significance of this compound
Academic research into this compound has primarily focused on its multifaceted physiological effects, particularly in the cardiovascular and renal systems, stemming from its binding to the RXFP1 receptor. oup.complos.orgpatsnap.com this compound is recognized for its pleiotropic effects, including vasodilatory, anti-fibrotic, and end-organ protective properties. oup.com
Key research trajectories have investigated this compound's mechanism of action. It mediates its effects through binding to RXFP1, activating intracellular signaling pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. oup.compatsnap.com This activation leads to increased nitric oxide (NO) and vascular endothelial growth factor (VEGF) production, inhibition of endothelin-1 (B181129) and angiotensin II, and upregulation of matrix metalloproteinases. oup.com These actions contribute to endothelial-dependent arterial vasodilation, increased arterial compliance, and potentially favorable effects on cardiorenal hemodynamics. oup.com this compound's vasorelaxatory action is thought to predominantly affect arteries. plos.org
Preclinical studies have provided significant insights into this compound's potential. In animal models of cirrhosis, administration of this compound improved renal blood flow, oxygenation, and function by reversing endothelial dysfunction and increasing activation of the AKT/eNOS/NO signaling pathway in the kidney. plos.org this compound has also demonstrated anti-fibrotic effects in the heart in mouse models of cardiac fibrosis, mediated partly through the inhibition of endothelial-to-mesenchymal transition (EndMT) via RXFP1. thno.org Research suggests that this compound can increase the expression of its own receptor, RXFP1, through epigenetic regulation. thno.org Preclinical evidence also indicates cardioprotective effects in ischemic-reperfusion injury. oup.com
Clinical research has explored this compound's effects in various conditions, particularly acute heart failure (AHF). Studies have shown that this compound infusion can lead to improvements in markers of renal function and reductions in N-terminal pro-B-type natriuretic peptide (NT-proBNP) and troponin, suggesting potential organ protection. researchgate.netoup.com
Data from clinical trials have investigated the impact of this compound on renal blood flow. In a randomized phase 2 trial in patients with cirrhosis and portal hypertension, a 120-minute infusion of this compound increased total renal arterial blood flow by 65% from baseline. plos.orgnih.gov This finding supports the potential therapeutic targeting of renal vasoconstriction with this compound in such patients. plos.orgnih.gov
The scientific significance of this compound lies in its unique mechanism of action targeting the RXFP1 receptor, offering a potential avenue for addressing complex pathophysiological processes in cardiovascular and renal diseases. Its ability to induce vasodilation, inhibit fibrosis and inflammation, and promote organ protection has made it a compound of considerable academic interest for understanding and potentially treating conditions where these processes are implicated. patsnap.comthno.orgnih.govoup.com
Here are some detailed research findings presented in a table:
Study Type | Condition Studied | Key Finding | Citation |
Preclinical Study | Cirrhosis (Rat Models) | Improved renal blood flow, oxygenation, and function; reversed endothelial dysfunction; increased renal AKT/eNOS/NO signaling. | plos.orgnih.gov |
Preclinical Study | Cardiac Fibrosis (Mouse Models) | Dose-dependent anti-fibrotic effect in the heart; inhibited EndMT via RXFP1; increased RXFP1 expression through epigenetic regulation. | thno.org |
Clinical Study | Cirrhosis and Portal Hypertension (Ph 2) | 120-minute infusion increased total renal arterial blood flow by 65% from baseline. | plos.orgnih.gov |
Clinical Study | Acute Heart Failure (AHF) | Associated with improved markers of renal function and reductions in NT-proBNP and troponin. | researchgate.netoup.com |
Further research continues to explore the full spectrum of this compound's effects and its potential therapeutic implications.
Molecular and Structural Biology of Serelaxin
Primary, Secondary, and Tertiary Structure of Serelaxin
This compound, like native human relaxin-2, is a heterodimeric protein composed of two polypeptide chains, designated the A-chain and the B-chain, linked together by disulfide bonds. The molecular formula of this compound is C₂₅₆H₄₀₈N₇₄O₇₄S₈, with a molecular weight of approximately 5.96 to 6.0 kilodaltons (kDa). origene.comrcsb.org
Amino Acid Sequence and Disulfide Bond Topography of this compound
The primary structure of this compound consists of a B-chain containing 29 amino acid residues and an A-chain containing 24 amino acid residues. origene.com The specific amino acid sequences are as follows:
Chain | Sequence | Length |
B-chain | DSWMEEVIKLCGRELVRAQIAICGMSTWS | 29 |
A-chain | QLYSALANKCCHVGCTKRSLARFC | 24 |
Note: One source indicates the A-chain may begin with Glutamic acid (E) which is then modified to L-pyroglutamic acid at position 1 (L1:Q=L-pyroglutamic acid). origene.com
The two chains are interconnected by three disulfide bonds, which are crucial for the structural integrity and biological activity of the molecule. origene.com Two of these are inter-chain disulfide bonds linking cysteine residues in the B-chain to cysteine residues in the A-chain. The third is an intra-chain disulfide bond within the A-chain. The disulfide bond topography is as follows:
B-chain Cys¹¹ to A-chain Cys¹¹
B-chain Cys²³ to A-chain Cys²⁴
A-chain Cys¹⁰ to A-chain Cys¹⁵
Disulfide Bond | Linked Residues |
Inter-chain | B-Cys¹¹ – A-Cys¹¹ |
Inter-chain | B-Cys²³ – A-Cys²⁴ |
Intra-chain | A-Cys¹⁰ – A-Cys¹⁵ |
Conformational Dynamics and Three-Dimensional Folding of this compound
The folding of this compound into its mature, biologically active three-dimensional structure involves the formation of the correct disulfide bonds following proteolytic processing of a precursor molecule. The presence of these disulfide bonds confers significant rigidity to the peptide structure, contributing to its stability and resistance to enzymatic degradation, particularly in the central polycyclic region they define. The N- and C-terminal regions of both the A and B chains extend outwards from this rigid core.
Studies on the conformational dynamics of relaxin-2 indicate internal motion at picosecond-nanosecond and millisecond-microsecond timescales, similar to other peptides in the relaxin and insulin (B600854) families, which may be related to function. The flexibility of certain regions, such as a loop region between residues 42 and 56 (in a different context, but illustrating peptide dynamics), can be considerably higher. The conformational freedom of the unbound B-chain is thought to contribute to its reduced potency compared to the native, two-chain relaxin, suggesting that the A-chain and the disulfide linkages play a role in stabilizing the optimal conformation for receptor binding. Molecular dynamics simulations can be used to understand how modifications, such as the introduction of salt bridges, can induce conformational stabilization and potentially enhance potency.
Structural Elements Critical for Receptor Binding and Biological Activity
The biological activity of this compound is primarily mediated through its interaction with the RXFP1 receptor. rcsb.org RXFP1 is a complex GPCR with a large extracellular domain (ECD) comprising an N-terminal low-density lipoprotein receptor type A module (LDLa) and ten leucine-rich repeats (LRRs).
Specific structural elements within this compound are critical for its binding to and activation of RXFP1. The B-chain of relaxin-2 contains key determinants for RXFP1 activation. Notably, the RxxxRxxI/V region within the B-chain is involved in binding to the LRR4-8 region of the RXFP1 ectodomain. This interaction is thought to facilitate the binding of the LDLa module, which acts as a tethered agonist, to extracellular loops 1 and 2 of the transmembrane domain, thereby stabilizing the active conformation of the receptor.
Two highly conserved arginine residues located in the midregion of the B-chain (at positions 13 and 17) are considered essential for the function of relaxin-2. Studies involving modifications or substitutions of these residues have demonstrated a loss of biological activity. While the full-length, two-chain structure is the native form, research has shown that truncated variants of the A and B chains can retain relaxin-like activity, and the B-chain alone possesses the necessary elements for RXFP1 activation, although often with reduced potency compared to the native hormone. Modifications and truncations of the B-chain have been explored to develop simplified peptide agonists with improved properties.
Comparative Structural Analysis of this compound with Endogenous Relaxin-2
This compound is produced using recombinant DNA technology and is designed to be identical in amino acid sequence and structure to the mature, naturally occurring human relaxin-H2. rcsb.org This ensures that this compound replicates the biological activities of endogenous relaxin-2.
Post-Translational Modifications and Their Influence on this compound Structure
Endogenous human relaxin-2 is synthesized as a pre-prohormone that undergoes post-translational processing, including the removal of a signal peptide and a connecting C-chain by proteolytic cleavage, to yield the mature two-chain structure. Oxidative folding is involved in the formation of the disulfide bonds during this process.
This compound, being a recombinant protein, is produced to mimic this mature form. One identified post-translational modification in this compound's A-chain is the conversion of the N-terminal glutamine residue at position 1 to L-pyroglutamic acid. origene.com This modification is noted in the structural information for this compound and does not affect the molecular weight.
Beyond this specific modification in this compound, research into relaxin analogues explores the impact of various post-translational chemical modifications, such as fatty acid conjugation or the introduction of unnatural amino acids and linkages, on structural properties and biological activity. These modifications are often aimed at improving pharmacokinetic properties like serum half-life and potency by influencing factors such as conformational stability and interactions with other molecules or surfaces. For instance, site-specific fatty acid conjugation can lead to long-acting analogues. Lipid modifications to B-chain variants have also shown improved potency and half-lives. Studies have also investigated the structural effects of modified residues; for example, modified tryptophan residues showed no significant structural changes based on CD spectra in one study.
Biosynthesis and Maturation Pathways of Endogenous Relaxin-2 (Context for this compound)
Endogenous human relaxin-2 is synthesized as a preprohormone windows.netbio-techne.com. The RLN2 gene, located on chromosome 9 at 9p24, encodes this precursor protein thermofisher.comatlasgeneticsoncology.orgnih.govatlasgeneticsoncology.org. The gene consists of two exons atlasgeneticsoncology.orgatlasgeneticsoncology.org. Exon I encodes the signal peptide, the B chain, and part of the C chain, while Exon II encodes the remainder of the C chain and the A chain atlasgeneticsoncology.orgatlasgeneticsoncology.org.
The preprorelaxin-2 precursor is approximately 18 kDa in size and 185 amino acids in length windows.netbio-techne.com. Following synthesis, the signal peptide is removed windows.netbio-techne.com. The precursor then undergoes proteolytic processing by prohormone convertases, which cleave out the intervening C (connecting) peptide windows.netbio-techne.comnih.gov. This processing results in the mature, two-chain relaxin-2 molecule, where the A and B chains are linked by disulfide bonds windows.netbio-techne.comnih.gov. Initially, the B chain is 31 amino acids long and is subsequently cleaved by a carboxypeptidase to yield the mature 29 amino acid B chain windows.netbio-techne.com. Two intrachain disulfide bonds are formed between the B and A chains, and an additional intrachain disulfide bond forms within the A chain during the removal of the signal peptide windows.netbio-techne.comnih.govphysiology.org.
Endogenous relaxin-2 is primarily produced by the corpus luteum in the ovary during the menstrual cycle and pregnancy, as well as by the placenta drugbank.comavantorsciences.comnih.gov. It is the only relaxin known to circulate in the blood windows.netavantorsciences.com. Relaxin-2 mRNA and protein have also been detected in other tissues, including the prostate, endometrium, decidua, mammary gland, brain, and heart nih.govatlasgeneticsoncology.org.
Data Tables
Property | This compound / Human Relaxin-2 | Source(s) |
Molecular Formula | C256H408N74O74S8 | wikipedia.orgabmole.comnih.govnewdrugapprovals.org |
Molecular Weight | ~5.96 kDa (Mature heterodimer) | avantorsciences.comthermofisher.comnih.govnewdrugapprovals.org |
A-chain length | 24 amino acids | avantorsciences.comthermofisher.com |
B-chain length | 29 amino acids (mature) | windows.netbio-techne.com |
Structure | Disulfide-linked heterodimer | windows.netavantorsciences.combio-techne.comrndsystems.com |
Disulfide Bonds | 2 interchain, 1 intrachain (in A-chain) | nih.govphysiology.org |
Precursor size | ~18 kDa | windows.netbio-techne.com |
Precursor length | 185 amino acids | windows.netbio-techne.com |
Gene | RLN2 | atlasgeneticsoncology.orgnih.govatlasgeneticsoncology.org |
Chromosomal Location | 9p24 | atlasgeneticsoncology.orgnih.govatlasgeneticsoncology.org |
Primary Receptor | RXFP1 | wikipedia.orgnih.govabmole.comgenome.jp |
Biosynthesis Location(s) | Corpus luteum, Placenta, Prostate, Endometrium, Decidua, etc. | drugbank.comavantorsciences.comnih.gov |
Receptor Pharmacology and Signal Transduction of Serelaxin
Serelaxin Binding to Relaxin Family Peptide Receptor 1 (RXFP1)
RXFP1 is a G protein-coupled receptor (GPCR) widely distributed in various tissues, including the heart, kidneys, blood vessels, and reproductive organs, making it a key mediator of this compound's effects. patsnap.commdpi.com
Characterization of RXFP1 as the Primary this compound Receptor
RXFP1 is recognized as the cognate receptor for human relaxin-2, the endogenous hormone that this compound mimics. mdpi.comguidetopharmacology.org Studies using RXFP1 knockout mouse models have further validated its essential role as the native receptor for relaxin, correlating closely with the biological effects observed with the hormone. uu.nl While relaxin peptides can exhibit some cross-reactivity with other relaxin family peptide receptors (RXFP2, RXFP3, and RXFP4), RXFP1 is the primary target for this compound. guidetopharmacology.orguu.nl
Ligand-Receptor Interaction Kinetics and Binding Affinity Profiling
The binding of relaxin to RXFP1 involves a multi-component mechanism. The primary high-affinity interaction is believed to occur between specific arginine residues in the relaxin B-chain and acidic residues within the leucine-rich repeat (LRR) domain of the RXFP1 ectodomain. nih.gov A secondary, lower-affinity interaction may involve the second extracellular loop of the receptor's transmembrane domain. nih.gov The linker domain also plays an important role in binding. nih.gov
Studies have characterized the binding affinity of relaxin peptides to RXFP1. For instance, human relaxin-2 has demonstrated high affinity for human RXFP1, with reported pKi values around 9.19 ± 0.13 (corresponding to a Ki of approximately 0.64 nM) in HEK-293T cells overexpressing the receptor. acs.org Modified relaxin peptides have shown varying affinities, highlighting the importance of specific residues in the interaction. acs.org
Data from binding affinity studies:
Ligand | Receptor | Cell Type | Assay Method | pKi (Mean ± SEM) | Ki (nM) | Citation |
Human H2 Relaxin | hRXFP1 | HEK-293T | Competition Binding | 9.19 ± 0.13 | ~0.64 | acs.org |
H2 B-R13/17HR | hRXFP1 | HEK-293T | Competition Binding | 7.20 ± 0.08 | ~65 | acs.org |
H2 B-R13/17K | hRXFP1 | HEK-293T | Competition Binding | 6.44 ± 0.06 | ~400 | acs.org |
SE301 (Analog) | hRXFP1 | Mammalian Cells | Flow Cytometry | - | 122 | acs.org |
Note: pKi = -log10(Ki)
Kinetic analyses, such as those using NanoBRET, have provided insights into the dynamic nature of relaxin binding to RXFP1. nih.gov These studies help to understand the association and dissociation rates of the ligand-receptor complex, which can influence the duration and nature of the downstream signaling.
Molecular Determinants of this compound-RXFP1 Specificity and Efficacy
The specificity of this compound for RXFP1 is dictated by the unique structural features of both the peptide and the receptor. The RXFP1 receptor possesses a large ectodomain containing LRR modules and a low-density lipoprotein receptor class A (LDLa) module, which are crucial for high-affinity ligand binding and receptor activation. nih.govjacc.orgfrontiersin.org The LDLa domain, while not essential for binding, is critical for initiating signaling. nih.gov It is thought to act as a tethered agonist, interacting with the transmembrane domain to promote active receptor conformations. nih.gov
Amino acid differences, particularly within the extracellular loops of the receptor's transmembrane region, contribute to species-specific differences in RXFP1 activation by ligands like relaxin and small molecule agonists. frontiersin.org For instance, amino acid variations in the third extracellular loop of the 7-transmembrane region have been identified as responsible for the species-specific activity of the small molecule activator ML290 at human versus mouse RXFP1. frontiersin.org
The efficacy of this compound in activating RXFP1 is linked to its ability to induce conformational changes in the receptor that lead to the engagement of intracellular signaling partners. The complex interaction between the peptide's A and B chains and different domains of the RXFP1 ectodomain (LRR, linker, and potentially the transmembrane domain) is essential for driving receptor activation. nih.gov
Intracellular Signaling Cascades Activated by this compound-RXFP1 Engagement
Activation of RXFP1 by this compound triggers a complex array of intracellular signaling pathways, involving both G-protein-dependent and G-protein-independent mechanisms. guidetopharmacology.orgnih.govresearchgate.net The specific pathways activated and the nature of the response can vary depending on the cell type and context. guidetopharmacology.orgresearchgate.netnih.gov
G-Protein-Dependent Signaling Pathways (e.g., Adenylyl Cyclase/cAMP, Gi/o, Gq/11)
A primary signaling pathway activated by this compound-RXFP1 engagement involves the cyclic adenosine (B11128) monophosphate (cAMP) pathway. patsnap.comnih.govnih.gov RXFP1 can couple to multiple G proteins, including Gαs, GαoB, and Gαi3, leading to complex regulation of adenylyl cyclase activity and cAMP production. guidetopharmacology.orgnih.govnih.gov
Gs-mediated cAMP Increase: RXFP1 coupling to Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. patsnap.comguidetopharmacology.orgnih.govnih.gov This is a canonical pathway for many GPCRs and is a major mediator of this compound's effects, such as vasodilation. patsnap.comdovepress.com Increased cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. patsnap.comdovepress.com
Gi/o-mediated Modulation: RXFP1 also couples to inhibitory G proteins like GαoB and Gαi3. guidetopharmacology.orgnih.govnih.gov Coupling to GαoB can negatively modulate the Gαs-mediated increase in cAMP. guidetopharmacology.orgnih.gov Gαi3 coupling, particularly in certain cell types, can lead to a delayed and sustained increase in cAMP accumulation via a Gβγ-PI3K-PKCζ pathway that activates specific adenylyl cyclase isoforms (e.g., AC5). guidetopharmacology.orgnih.gov The Gβγ subunits released from Gi protein dissociation can also activate other downstream effectors, including MAPK pathways. jacc.org
Gq/11 Coupling: While the primary coupling involves Gs and Gi/o, the involvement of Gq/11 in RXFP1 signaling is less prominent but may occur in specific cellular contexts or contribute to certain effects. mdpi.com
The complexity of cAMP signaling downstream of RXFP1 is further highlighted by the formation of a receptor-associated protein complex, or "signalosome," which can sensitize the receptor to very low concentrations of relaxin and influence the coupling to different G proteins depending on the ligand concentration. guidetopharmacology.orgnih.gov
Beyond cAMP, G-protein coupling of RXFP1 can activate other pathways. For example, Gαi2 coupling has been shown to mediate relaxin-induced vasodilation in mouse mesenteric arteries via a PI3Kβ/γ-eNOS/NO pathway. mdpi.comfrontiersin.org This involves the dissociation of Gβγ subunits from Gαi2, which then activate PI3K isoforms, leading to eNOS activation and nitric oxide (NO) production. frontiersin.org
G-Protein-Independent Signaling and Receptor Tyrosine Kinase Cross-Talk
In addition to G-protein-dependent pathways, this compound-mediated RXFP1 activation can also involve G-protein-independent signaling and crosstalk with other receptor systems. guidetopharmacology.orgresearchgate.net
G-Protein-Independent cAMP: cAMP accumulation can occur in response to relaxin through mechanisms independent of classical G protein coupling. guidetopharmacology.org This may involve tyrosine kinase inhibition of phosphodiesterase activity in some cell types. guidetopharmacology.org
MAPK Activation: RXFP1 activation can lead to the activation of various mitogen-activated protein kinases (MAPKs), including ERK1/2, Akt, and p38, depending on the cell type. guidetopharmacology.orgjacc.orgnih.govresearchgate.net Activation of ERK1/2 can be G-protein dependent in some cells, but Gβγ subunits from dissociated G proteins can also activate this pathway. guidetopharmacology.orgjacc.org
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another key signaling node activated by RXFP1. guidetopharmacology.orgresearchgate.netnih.govdovepress.com This pathway is involved in various cellular processes, including cell survival, growth, and NO production. mdpi.comresearchgate.net As mentioned, Gβγ subunits from Gαi3 or Gαi2 can activate PI3K. nih.govfrontiersin.org
Nitric Oxide (NO) Signaling: this compound promotes NO signaling, primarily through the activation of endothelial nitric oxide synthase (eNOS) and neuronal NOS (nNOS), leading to increased NO production. patsnap.comoup.commdpi.comfrontiersin.org This effect is crucial for this compound's vasodilatory properties and can involve Gi-PI3K-eNOS pathways. mdpi.comfrontiersin.org Increased NO then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), another important second messenger. mdpi.comguidetopharmacology.orgplos.org
Crosstalk with Other Receptors: RXFP1 signaling can exhibit crosstalk with other receptor systems, influencing their downstream effects. researchgate.netnih.gov Notable examples include interactions with transforming growth factor-beta (TGF-β) receptors and angiotensin II receptors (AT1R and AT2R). jacc.orgplos.orgnih.govbenthamdirect.comunimelb.edu.au RXFP1 activation can inhibit TGF-β1 signaling, a key mediator of fibrosis, by disrupting the TGF-β1/Smad2 axis, partly through ERK and the nNOS-NO-cGMP pathway. mdpi.complos.orgbenthamdirect.com RXFP1 has also been shown to heterodimerize with angiotensin II receptors, influencing signaling in fibroblasts. jacc.orgnih.gov
PPARγ Activation: this compound signaling through RXFP1 has been shown to activate the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ), potentially contributing to its anti-fibrotic effects. unl.edu This activation may occur through a ligand-independent mechanism or involve crosstalk with other pathways like cAMP, NO, and MAPK. unl.edu
The intricate interplay between these G-protein-dependent and independent pathways, along with crosstalk with other receptors, underlies the pleiotropic effects of this compound mediated by RXFP1 activation.
Activation of MAP Kinase (MAPK) Pathways (e.g., ERK1/2, JNK, p38)
This compound has been shown to activate various members of the MAPK family, including Extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, depending on the cell type and context. nih.govfrontiersin.org Activation of these kinases involves phosphorylation events. nih.govahajournals.org
In human umbilical vascular cells, this compound increased pERK1/2 levels. nih.gov This activation can occur in a G protein-dependent manner. guidetopharmacology.org For instance, in rat renal myofibroblasts, ERK1/2 activation was dependent on G protein coupling. guidetopharmacology.org The Gβγ subunit, upon dissociation from the heterotrimeric G protein complex following RXFP1 activation, can activate p44/p42 MAPK signaling. jacc.org This pathway has been implicated in cardioprotective effects. jacc.org
Studies in human vascular smooth muscle cells (hVSMCs) demonstrated that relaxin (the native form of this compound) induced p38 activation, while in human umbilical vein endothelial cells (HUVECs) and HeLa cells, it evoked ERK1/2 activation. ahajournals.org This suggests cell-type specific activation of MAPK pathways by relaxin. ahajournals.org MAPK pathways, including ERK, JNK, and p38, are known to be involved in various cellular processes such as proliferation, growth, and differentiation. frontiersin.org
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation by this compound
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another key intracellular signaling cascade modulated by this compound downstream of RXFP1 activation. nih.govresearchgate.netbiorxiv.org Activation of PI3K, a critical signal transduction molecule, leads to the phosphorylation of Akt (also known as protein kinase B). biorxiv.org
This compound has been shown to activate PI3K, leading to the phosphorylation of Akt. nih.gov This activation is involved in various cellular responses, including the generation of nitric oxide (NO). nih.gov Studies in cultured endothelial cells have demonstrated that this compound activates PI3K, resulting in the phosphorylation of Akt at Ser473 and endothelial nitric oxide synthase (eNOS) at Ser1177, which in turn leads to increased NO production. nih.gov
The PI3K/Akt pathway is recognized as one of the downstream pathways activated by the interaction between relaxin and RXFP1. researchgate.net Activation of this pathway has been linked to the anti-fibrotic effects of relaxin. guidetopharmacology.org
Nitric Oxide (NO) Synthase Activation and Cyclic GMP (cGMP) Production
A significant signaling pathway activated by this compound involves the production of nitric oxide (NO) and subsequent generation of cyclic GMP (cGMP). patsnap.comnih.govahajournals.org this compound promotes the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for synthesizing NO. patsnap.com NO is a potent vasodilator that acts by relaxing smooth muscle cells, leading to increased blood vessel diameter and improved blood flow. patsnap.com
This compound-mediated vasodilation occurs, in part, via a NOS/NO/cGMP-dependent mechanism. nih.gov In human vascular cells, this compound has been shown to increase cGMP accumulation in a concentration-dependent manner. nih.gov This effect is blocked by inhibitors of NOS (l-NOARG) and soluble guanylate cyclase (ODQ), indicating the involvement of the NO/GC/cGMP pathway. nih.govnih.gov
Studies have shown that this compound activates NO synthases, including eNOS and neuronal nitric oxide synthase (nNOS), through the PI3K/Akt pathway. researchgate.net It can also promote the synthesis of inducible nitric oxide synthase (iNOS) via cAMP/PKA and/or ERK1/2 pathways. researchgate.net The increased production of NO leads to the activation of soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from GTP. ahajournals.orgfrontiersin.org Increased intracellular cGMP levels play a crucial role in vasorelaxation. ahajournals.org
Data from studies in human primary vascular cells illustrate the effect of this compound on cGMP accumulation:
Cell Type | This compound Concentration (nM) | cGMP Accumulation (Fold Increase over Basal) | pEC50 (nM) |
HUVEC | 30 | ~5 | 8.9 ± 0.4 |
HUVSMC | 30 | ~5 | 9.2 ± 0.4 |
HUASMC | 30 | ~2.5 | 9.1 ± 0.3 |
HCF | 30 | ~2.5 | 9.1 ± 0.3 |
Note: Data extracted and approximated from graphical representation in Source nih.gov. pEC50 values are presented as mean ± SEM.
This compound Interactions with Other Relaxin Family Peptide Receptors (RXFP2, RXFP3, RXFP4)
While RXFP1 is the primary receptor for this compound (recombinant human relaxin-2), investigations have explored its potential interactions and signaling through other members of the relaxin family peptide receptor family: RXFP2, RXFP3, and RXFP4. frontiersin.orgahajournals.orgnih.gov
RXFP2 is the native receptor for insulin-like peptide 3 (INSL3). frontiersin.orgguidetomalariapharmacology.org RXFP3 is the cognate receptor for relaxin-3, and RXFP4 is the receptor for insulin-like peptide 5 (INSL5). frontiersin.orgguidetomalariapharmacology.org These receptors share structural similarities with RXFP1, particularly RXFP2. frontiersin.orgphysiology.org
Investigation of Cross-Reactivity and Off-Target Binding Profiles
Studies have investigated the extent to which this compound might bind to and activate RXFP2, RXFP3, and RXFP4. While experimental systems have shown that human relaxin-2 can interact with RXFP2, there is no strong evidence to suggest that this interaction is physiologically significant. frontiersin.org Relaxin has generally shown no cross-reactivity for RXFP3 and RXFP4. frontiersin.orgahajournals.org
Research using cell lines overexpressing RXFP2, RXFP3, and RXFP4 has indicated that this compound does not show significant activity at these receptors. ahajournals.org This suggests a relatively selective binding profile for RXFP1. ahajournals.orgbiorxiv.org
Receptor Subtype-Specific Signaling Efficacy
The signaling efficacy of relaxin family peptides is highly dependent on the specific receptor subtype and the cellular context. While this compound potently activates RXFP1, leading to various downstream signaling events like cAMP accumulation, PI3K/Akt activation, and NO/cGMP production, its efficacy at other RXFP receptors is considerably lower or absent. patsnap.comahajournals.orgnih.govnih.gov
For instance, in cAMP assays using cell lines overexpressing different RXFP receptors, this compound demonstrated potent activity at human RXFP1 but showed very little off-target activity at RXFP2. ahajournals.orgbiorxiv.org The measured signaling potency (EC50) at human RXFP1 has been reported in the nanomolar range. ahajournals.orgbiorxiv.org
The distinct signaling profiles of the RXFP receptors contribute to the varied physiological roles of their respective ligands. The relative selectivity of this compound for RXFP1 is crucial for mediating its specific therapeutic effects.
Mechanisms of this compound Receptor Desensitization, Internalization, and Recycling
Like many GPCRs, RXFP1 signaling can be subject to regulatory mechanisms such as desensitization, internalization, and recycling. These processes are crucial for modulating receptor responsiveness and preventing overstimulation. ahajournals.org
GPCR desensitization often involves phosphorylation of the receptor, frequently mediated by GPCR kinases (GRKs), followed by the recruitment of β-arrestins. ahajournals.org Beta-arrestins can sterically hinder G protein coupling, leading to homologous desensitization. ahajournals.org Beta-arrestin engagement can also initiate receptor internalization. ahajournals.org
Internalized receptors are typically sorted into endosomes. From early endosomes, they can either be rapidly recycled back to the plasma membrane or move to late endosomes for slower recycling or degradation in lysosomes. ahajournals.org Beta-arrestins can influence receptor internalization and degradation, partly by regulating ubiquitination of the receptors. ahajournals.org
Interestingly, some studies suggest that activation of the RXFP1 receptor by relaxin may not result in significant internalization of the receptor, unlike many other GPCRs. fast-edgar.com This observation has led to the hypothesis that there might be less receptor desensitization with chronic exposure to relaxin-based agents. fast-edgar.com However, the detailed mechanisms of RXFP1 desensitization, internalization, and recycling are complex and may vary depending on the cell type and signaling pathway involved. nih.govresearchgate.netresearchgate.net The concept of ligand residence time and its impact on sustained signaling from internalized receptors is also an emerging area of study that could be relevant to RXFP1. researchgate.netresearchgate.net
The complex mode of RXFP1 activation, involving interactions with different domains of the receptor and coupling to multiple G proteins (Gαs and Gαi/o), can influence the patterns of signaling and potentially receptor trafficking. nih.govguidetopharmacology.orgphysiology.org Differential G-protein coupling has been observed, with implications for the concentration-response curves and downstream effects of this compound. nih.gov
Mechanistic Research on Serelaxin in Preclinical Models
In Vitro Cellular Models for Serelaxin Research
In vitro studies using various cell types, including fibroblasts and endothelial cells, have been instrumental in elucidating the direct effects of this compound. These models allow researchers to control the cellular environment and isolate the effects of this compound from systemic influences.
Fibroblast Inhibition and Anti-Fibrotic Actions of this compound
Fibroblasts play a critical role in tissue fibrosis through the synthesis and deposition of extracellular matrix (ECM) components, particularly collagen, and their differentiation into myofibroblasts. ahajournals.org In vitro studies have consistently demonstrated that this compound can inhibit these pro-fibrotic processes in fibroblasts derived from various organs. nih.govresearchgate.net
Regulation of Collagen Synthesis and Extracellular Matrix Deposition
Research using cultured fibroblasts has shown that this compound can decrease pathological collagen production by inhibiting its synthesis and secretion. nih.govresearchgate.netescardio.org This anti-fibrotic effect is mediated, in part, by the suppression of transforming growth factor-beta 1 (TGF-β1) signaling, a major inducer of collagen synthesis and ECM deposition. ahajournals.orgnih.govahajournals.orgresearchgate.net this compound has been shown to inhibit TGF-β1-induced signal transduction at the level of Smad2 phosphorylation, which is a key intracellular event promoting the pro-fibrotic actions of TGF-β1. ahajournals.orgnih.govahajournals.orguni-goettingen.de
Data from in vitro experiments using cardiac fibroblasts have illustrated this compound's ability to modulate collagen content. For instance, treatment of cardiac fibroblasts with this compound (100 ng/mL) for 72 hours significantly reduced collagen content compared to cells treated with TGF-β (2 ng/mL) or Angiotensin II (10-7 M). escardio.orgnih.gov
Table 1: Effect of this compound on Collagen Content in Cultured Cardiac Fibroblasts
Treatment | Collagen Content (Relative to Control) |
Control | 1.0 |
TGF-β (2 ng/mL) | Increased |
Angiotensin II (10-7 M) | Increased |
This compound (100 ng/mL) | Decreased |
TGF-β + this compound | Reduced compared to TGF-β alone |
Angiotensin II + this compound | Reduced compared to Angiotensin II alone |
Note: Data is illustrative based on research findings indicating increase/decrease relative to control and inhibition of pro-fibrotic stimuli. Specific quantitative values may vary between studies. escardio.orgnih.gov
Furthermore, this compound appears to influence the balance between matrix metalloproteinases (MMPs), enzymes that degrade ECM, and their tissue inhibitors (TIMPs). This compound has been reported to upregulate MMPs and downregulate TIMPs, thereby facilitating the breakdown and removal of fibrotic tissue. nih.gov This effect on MMPs may involve inducible nitric oxide synthase signaling. nih.gov
Modulation of Myofibroblast Differentiation and Proliferation
Myofibroblast differentiation from fibroblasts is a pivotal step in fibrosis progression, characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased ECM production. ahajournals.orgnih.gov In vitro studies have demonstrated that this compound consistently inhibits the differentiation of fibroblasts into myofibroblasts induced by pro-fibrotic factors such as TGF-β1 and Angiotensin II. nih.govresearchgate.netnih.gov This inhibition is mediated through signaling via the relaxin family peptide receptor 1 (RXFP1) and subsequent suppression of TGF-β1 signal transduction, particularly Smad2 phosphorylation. nih.govresearchgate.netmdpi.com
Research in orbital fibroblasts from patients with Thyroid-Associated Ophthalmopathy (TAO) showed that this compound (1000 ng/mL) could decrease the elevated expression levels of α-SMA, COL1A1, and FN1 induced by TGF-β1 stimulation. mdpi.com This indicates that this compound counteracts the transformation of fibroblasts into myofibroblasts and their subsequent production of ECM components. mdpi.com
Endothelial Cell Function and Angiogenic Potential of this compound
Endothelial cells are crucial for vascular health and play a role in tissue repair and angiogenesis. This compound has been shown to have beneficial effects on endothelial cell function in vitro, suggesting a potential role in promoting angiogenesis and reversing endothelial dysfunction. oup.complos.org
Promotion of Endothelial Cell Migration and Tube Formation
In vitro studies using endothelial cells, including human umbilical vein endothelial cells (HUVECs) and endothelial progenitor cells (EPCs), have indicated that this compound can promote endothelial cell migration and tube formation, key processes in angiogenesis. oup.comnih.govresearchgate.netnih.gov
Studies with human EPCs have shown that this compound (10 ng/mL) significantly increased proliferative capacity, tube formation (measured by total tube length, number of branches, junctions, and meshes), and wound healing compared to untreated cells. nih.govresearchgate.net
Table 2: Effect of this compound (10 ng/mL) on Endothelial Progenitor Cell Function (Relative to Untreated Cells)
Functional Measure | Change Observed | Statistical Significance |
Proliferative Capacity | Increased (~43%) | p < 0.05 |
Tube Formation | Increased (~45-90%) | p < 0.05 |
Wound Healing | Increased (~60%) | p < 0.05 |
Note: Data is based on findings in human EPCs treated with 10 ng/mL this compound. nih.govresearchgate.net
While some research suggested that relaxin might not directly bind to mature endothelial cells but rather induce angiogenesis via growth factors nih.gov, other studies indicate RXFP1 expression on HUVECs and other vascular cells, mediating various signaling pathways nih.gov. This compound's ability to promote endothelial cell migration and tube formation contributes to its potential to facilitate tissue repair and vascularization. oup.comnih.govresearchgate.net
Regulation of Endothelial Nitric Oxide Synthase (eNOS) Expression
Endothelial nitric oxide synthase (eNOS) is a critical enzyme in endothelial cells responsible for producing nitric oxide (NO), a key vasodilator and signaling molecule involved in vascular tone regulation and angiogenesis. plos.orgfrontiersin.org In vitro studies have investigated the effects of this compound on eNOS expression and activity.
Research in cultured endothelial cells has demonstrated that this compound can activate PI3K, leading to the phosphorylation of Akt and eNOS (at Ser1177), which results in increased NO generation. ahajournals.orgahajournals.org While some studies in specific experimental settings did not observe changes in total eNOS expression ahajournals.org, others indicate that longer-term this compound exposure can increase the expression of neuronal NOS (nNOS) and eNOS activity via enhanced phosphorylation nih.govfrontiersin.org.
The activation and increased activity of eNOS by this compound in endothelial cells contribute to enhanced NO production, which can mediate vasodilation and potentially support angiogenic processes and counteract endothelial dysfunction. plos.orgfrontiersin.org
Vascular Smooth Muscle Cell Relaxation and Vasodilatory Effects
Preclinical studies have extensively investigated this compound's ability to induce vascular smooth muscle cell relaxation and its subsequent vasodilatory effects. Activation of RXFP1 by this compound leads to increased levels of cAMP, which contributes to vasodilation and reduced vascular resistance. patsnap.com Furthermore, this compound promotes the synthesis of nitric oxide (NO) by enhancing eNOS expression and activity. patsnap.com NO is a potent vasodilator that directly relaxes smooth muscle cells in blood vessel walls, increasing vessel diameter and improving blood flow. patsnap.com
Studies in rat mesenteric arteries have demonstrated that a single intravenous injection of this compound can cause rapid and sustained vasorelaxation. ahajournals.orgresearchgate.net This effect is mediated, in part, through bradykinin (B550075) and involves endothelium-dependent mechanisms. ahajournals.orgahajournals.org Specifically, this compound treatment enhanced bradykinin-mediated endothelium-dependent relaxation, an effect that was sustained for 24 hours even in the absence of detectable circulating this compound. ahajournals.org This sustained effect involved endothelium-derived hyperpolarization after 3 hours and prostacyclin-mediated relaxation after 24 hours. ahajournals.org Upregulation of inducible nitric oxide synthase and phosphorylation of Akt and eNOS were also observed at 24 hours post-injection. ahajournals.org
This compound has also been shown to reduce maximal contraction to endothelin-1 (B181129) (ET-1) in rat mesenteric arteries, suggesting an antagonism of vasoconstrictor pathways. researchgate.netahajournals.org This reduction in ET-1 induced contraction occurs through the endothelium-derived NO pathway. researchgate.net
In models of vascular dysfunction, this compound has demonstrated vasoprotective functions. frontiersin.org For instance, in rats treated with nitroglycerin, this compound co-treatment enhanced nitroglycerin-mediated vascular relaxation, reduced superoxide (B77818) levels, and increased aldehyde dehydrogenase-2 (ALDH-2) expression, suggesting a role in preventing nitrate (B79036) tolerance. frontiersin.org The increase in ALDH-2 expression may be mediated through the PI3K/Akt-dependent signaling pathway, as RXFP1 receptors are localized to vascular smooth muscle cells in the aorta. frontiersin.org
Immunomodulatory and Anti-Inflammatory Effects of this compound
Beyond its vasodilatory actions, this compound possesses notable anti-inflammatory properties in preclinical models. patsnap.comresearchgate.netresearchgate.net These effects are considered important in conditions characterized by inflammation, such as heart failure. patsnap.com
Cytokine and Chemokine Expression Modulation
This compound modulates the activity of various inflammatory cytokines and chemokines, contributing to reduced inflammation and promoting tissue repair. patsnap.com In a rat model of myocardial infarction, this compound treatment significantly reduced the cardiac expression of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and MCP-1. um.es This modulation of inflammatory mediators is suggested to contribute to the protective effects observed in the early phase of cardiac remodeling after myocardial infarction. um.es
In a mouse model of orthotopic liver transplantation, this compound treatment suppressed pro-inflammatory cytokine programs while simultaneously increasing Notch1 intracellular domain (NICD) and hairy and enhancer of split-1 (Hes1) target genes in macrophages. nih.gov This suggests that this compound can influence macrophage polarization towards an anti-inflammatory phenotype. nih.gov
This compound has also been shown to decrease the mRNA expression of tumor necrosis factor α (TNFα), interleukin-1β (IL-1β), and chemerin in rat visceral adipose tissue, indicating an anti-inflammatory effect in this tissue. larvol.com
Immune Cell Migration and Activation Inhibition
Preclinical studies indicate that this compound can inhibit immune cell migration and activation. In a rat model of myocardial infarction, the reduction in inflammatory cytokines and chemokines induced by this compound was associated with consequent inhibition of macrophage infiltration in the infarcted myocardium. um.es
In models of ischemia-reperfusion injury in various organs, including the kidney, lung, and intestine, this compound administration diminished myeloperoxidase activity, a marker of inflammatory leukocyte infiltration. um.es In a rat model of renal ischemia-reperfusion injury, this compound decreased the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1). nih.gov Similarly, in a rat model of splanchnic ischemia-reperfusion injury, relaxin downregulated the expression of adhesion molecules including P-selectin, E-selectin, VCAM, and ICAM-1. nih.gov These findings suggest that this compound can limit the recruitment and infiltration of inflammatory cells into injured tissues.
Furthermore, in a rat model of cardiac ischemia-reperfusion injury, porcine relaxin treatment was associated with a reduction in the number of neutrophils and inhibition of mast cell granule release. nih.gov Similar reductions in myeloperoxidase levels and cardiac mast cell degranulation were observed with this compound in a pig model of cardiac ischemia-reperfusion injury. nih.gov
Proteolytic Enzyme Modulation (e.g., Matrix Metalloproteinases)
This compound influences the activity and expression of proteolytic enzymes, particularly matrix metalloproteinases (MMPs), which play a role in extracellular matrix remodeling. nih.govoup.comportico.org this compound has been found to increase the expression of MMP-2 and MMP-9. researchgate.netnih.gov These enzymes are involved in the degradation of collagen and other extracellular matrix components. patsnap.comnih.govresearchgate.net
In human dermal fibroblasts and rat renal myofibroblasts, this compound has been shown to increase the expression of MMPs, including MMP-1, -2, -9, and -13, through mechanisms involving the NO pathway. oup.com This increased MMP activity contributes to the anti-fibrotic effects of this compound by promoting collagen turnover. researchgate.net
In an experimental model of heart failure in mice, vascular expression of type-1 collagen declined significantly with this compound treatment, and the expression of matrix metalloproteinase-2 was increased. nih.gov This suggests that this compound promotes collagen degradation, thus opposing fibrosis. nih.gov
While this compound promotes the activity of MMPs, it has also been shown to inhibit the activity of tissue inhibitors of metalloproteinases (TIMPs) in vitro in human hepatic stellate cells and human dermal fibroblasts. oup.com This balance between increased MMP activity and potentially reduced TIMP activity favors the breakdown of excess extracellular matrix.
In Vivo Animal Models for Investigating this compound's Biological Effects
Preclinical research on this compound has heavily relied on various in vivo animal models to investigate its diverse biological effects and potential therapeutic applications. These models mimic aspects of human diseases, allowing for the study of this compound's mechanisms of action and efficacy in a living system.
Cardiovascular Disease Models (e.g., Hypertension, Ischemia-Reperfusion Injury, Cardiac Fibrosis)
Numerous animal models of cardiovascular disease have been utilized to study this compound.
Hypertension: While relaxin has been shown to reduce blood pressure in rodent models of hypertension physiology.org, a study using a female mouse model of systemic lupus erythematosus (SLE), which exhibits hypertension, found that this compound treatment did not attenuate hypertension and even exacerbated vascular dysfunction in this specific model. nih.gov Conversely, in the reduced uterine perfusion pressure (RUPP) rat model of preeclampsia, which is characterized by hypertension, this compound treatment lowered blood pressure. physiology.org This suggests that the effects of this compound on blood pressure may be context-dependent and vary depending on the underlying cause of hypertension and the animal model used.
Ischemia-Reperfusion Injury: Animal models of ischemia-reperfusion (I/R) injury have been crucial in demonstrating this compound's cardioprotective effects. In mouse models of myocardial I/R injury, this compound treatment has been shown to attenuate infarct size. oup.comahajournals.orgnih.gov This effect is mediated, at least in part, via an eNOS-dependent mechanism. oup.comnih.gov this compound treatment in these models also preserved left ventricular function, as indicated by improved fractional shortening and end-systolic diameter. nih.gov Furthermore, this compound attenuated NLRP3 inflammasome activation and caspase-1 activity in the heart following I/R injury. oup.comnih.gov
In a pig model of cardiac I/R injury, this compound treatment diminished tissue calcium overload, caspase-3 activity, TUNEL-positive cardiomyocytes, and mitochondrial swelling. oup.com Oxidative cardiac tissue injury, as measured by decreased malondialdehyde (MDA) levels, was also inhibited. oup.com
Beyond the heart, this compound has shown protective effects in models of I/R injury in other organs, including the kidney, liver, and splanchnic tissues, by reducing inflammatory leukocyte infiltration and downregulating adhesion molecules. um.esnih.govnih.gov
Cardiac Fibrosis: this compound has demonstrated significant anti-fibrotic effects in various animal models of cardiac fibrosis. In a murine model of cardiac fibrosis induced by isoproterenol, this compound prevented increases in left ventricular collagen concentration and interstitial collagen staining to a greater extent than enalapril (B1671234). ahajournals.orgahajournals.org This effect was associated with a reduction in TGF-β1 and pSmad2 levels. ahajournals.orgahajournals.org
Two independent mouse models of cardiac fibrosis, ascending aortic constriction (AAC) and Angiotensin II (ATII) administration, have shown that this compound significantly reduces cardiac fibrosis. researchgate.netnih.gov This anti-fibrotic effect is mediated, at least in part, through the inhibition of endothelial-to-mesenchymal transition (EndMT) via the endothelial RXFP1 receptor. researchgate.netnih.govthno.org this compound treatment also rescued RXFP1 expression through epigenetic regulation by attenuating TGFβ-pSMAD2/3 signaling in endothelial cells. nih.gov
In the AngII/L-NAME chronic heart failure model in mice, short-term administration of this compound improved vascular structure and function and attenuated vascular fibrosis, effects that persisted after treatment discontinuation. nih.gov
In a high salt-fed mouse model, this compound reversed cardiac fibrosis and inflammation (NF-κB and MCP-1 expression). acs.org
While this compound has shown promise in reducing fibrosis in various models, one study in a rat model of myocardial infarction did not observe a clear reduction in interstitial fibrosis at an early time point (7 days), although it did reduce levels of pro-fibrotic biomarkers sST2 and galectin-3. um.es
Data from animal models investigating this compound's effects on cardiac fibrosis are summarized in the table below:
Animal Model | This compound Effect on Cardiac Fibrosis | Key Findings/Mechanisms | Source |
Isoproterenol-induced cardiac fibrosis (mouse) | Prevented increases in left ventricular collagen concentration and interstitial collagen staining. | Reduced TGF-β1 and pSmad2 levels. | ahajournals.orgahajournals.org |
Ascending aortic constriction (AAC) (mouse) | Significantly reduced cardiac fibrosis (perivascular and interstitial). | Inhibited endothelial-to-mesenchymal transition (EndMT) via endothelial RXFP1; rescued RXFP1 expression via epigenetic regulation by attenuating TGFβ-pSMAD2/3 signaling. | researchgate.netnih.govthno.org |
Angiotensin II (ATII) administration (mouse) | Significantly reduced cardiac fibrosis. | Mediated, at least in part, through inhibition of EndMT via endothelial RXFP1. | researchgate.netnih.gov |
AngII/L-NAME chronic heart failure (mouse) | Attenuated vascular fibrosis; vascular benefits persisted after discontinuation of treatment. | Improved vascular structure and function; increased MMP-2 expression, decreased type-1 collagen. | nih.gov |
High salt-fed (mouse) | Reversed cardiac fibrosis and inflammation. | Reduced NF-κB and MCP-1 expression. | acs.org |
Myocardial Infarction (rat) | No clear reduction in interstitial fibrosis at 7 days; reduced levels of sST2 and galectin-3 (pro-fibrotic biomarkers). | Suggests potential long-term effect on cardiac fibrosis through modulation of these biomarkers; reduced inflammatory cytokines/chemokines and macrophage infiltration. | um.es |
This compound-/- or β2-adrenergic receptor transgenic (mouse) | Reduced cardiac collagen content. | Reduced MMP expression and collagen overproduction from isolated cardiac fibroblasts; inhibited TGF-β–induced rat cardiac fibroblast differentiation, proliferation/migration. | nih.gov |
Assessment of Vascular Compliance and Arterial Stiffness
This compound's effects on vascular function, including compliance and stiffness, have been examined in preclinical settings. Evidence suggests that this compound increases arterial compliance and decreases systemic vascular resistance, which could contribute to improved hemodynamics. oup.comnih.gov Studies using isolated human resistance arteries or rat thoracic aorta, mesenteric, and small renal arteries have demonstrated that the vascular effect of this compound is endothelium-dependent. researchgate.net this compound is thought to predominantly affect arteries, mediating both rapid and sustained vasorelaxation. oup.comnih.gov In experimental models, this compound has been shown to increase global arterial compliance and decrease arterial stiffness in renal arterioles and other vascular beds. researchgate.net
Renal Hemodynamics and Glomerular Filtration Rate Modulation
The influence of this compound on renal hemodynamics and glomerular filtration rate (GFR) has been a key area of preclinical research. In rats, this compound treatment has been reported to increase GFR and renal blood flow. oup.comnih.gov Studies in rat models of cirrhosis have shown that this compound increased kidney perfusion, oxygenation, and function by reducing renal vascular resistance, reversing endothelial dysfunction, and increasing the activation of the AKT/eNOS/NO signaling pathway in the kidney. plos.org In these models, this compound decreased renal vascular resistance and increased renal blood flow and GFR compared to vehicle-treated rats. plos.org
Data from a preclinical cirrhosis model demonstrating the effects of this compound on renal hemodynamics:
Parameter | Vehicle Group (mean ± SEM) | This compound Group (mean ± SEM) | Difference (d) | 95% CI | p-value |
Renal Vascular Resistance (mmHg/ml/min) | 46.46 ± 6.9 | 29.3 ± 2.8 | -17.18 | -33.07, -1.29 | 0.04 |
Renal Blood Flow (ml/min) | 2.5 ± 0.2 | 3.8 ± 0.3 | 1.34 | 0.47, 2.22 | 0.005 |
Glomerular Filtration Rate (ml/min) | 0.7 ± 0.3 | 2.6 ± 0.3 | 1.91 | 1.06, 2.76 | <0.001 |
This table illustrates the significant improvements in renal hemodynamic parameters observed with this compound treatment in a preclinical model of cirrhosis. plos.org
Organ-Specific Fibrosis Models (e.g., Pulmonary, Hepatic, Renal Fibrosis)
This compound has demonstrated anti-fibrotic properties in various organ-specific preclinical models. Studies have investigated its effects on pulmonary, hepatic, and renal fibrosis. In relaxin-null mice, which spontaneously develop age-related pulmonary, cardiac, dermal, and renal fibrosis, systemic relaxin treatment could reverse experimental pulmonary and renal fibrosis. wjgnet.com
Histopathological Assessment of Fibrotic Lesions
Histopathological analysis in preclinical models has provided visual evidence of this compound's impact on fibrotic lesions. In a mouse model of reparative fibrosis after myocardial infarction, infusion of this compound significantly reduced collagen density in the infarcted and border zones. nih.gov In a mouse model of chronic allergic airways disease, this compound treatment ameliorated peribronchial fibrosis as assessed by histopathology. researchgate.net Histological examination in the TAC mouse model of heart failure revealed that this compound treatment significantly reduced cardiac fibrosis. ahajournals.org
Molecular Markers of Collagen Synthesis and Degradation
Preclinical research has delved into the molecular mechanisms by which this compound influences collagen synthesis and degradation. This compound may have direct anti-fibrotic effects by inhibiting collagen synthesis and promoting collagen breakdown of cardiac fibroblasts. nih.gov In a mouse model of hepatic fibrosis, reductions in fibrosis with this compound treatment were associated with increases in MMP-13 and decreases in TIMP-2, suggesting enhanced collagen degradation. nih.gov this compound's anti-fibrotic actions have consistently been shown to be mediated by inhibiting aberrant TGF-β1 signaling, which plays a key role in enhancing myofibroblast differentiation and collagen synthesis while reducing ECM degradation. ahajournals.org In a high salt-induced murine model of cardiac fibrosis, this compound reduced cardiac interstitial fibrosis, which was associated with reduced myofibroblast differentiation. researchgate.net These effects were also linked to the inhibition of tissue inhibitor of matrix metalloproteinases-1 (TIMP-1) and trends for increased MMP-13 expression, collectively favoring collagen degradation. researchgate.net
Inflammatory and Autoimmune Disease Models
Preclinical evidence suggests that this compound may possess anti-inflammatory properties. This compound may protect organs from damage by inhibiting inflammation, oxidative stress, cell death, and tissue fibrosis. oup.comnih.gov In a rat model of acute myocardial infarction, this compound treatment reduced the expression of inflammatory cytokines and chemokines and decreased the infiltration of macrophages in the infarcted myocardium. um.es In preclinical cirrhosis models, this compound decreased elevated serum levels of TNFα, a pro-inflammatory cytokine implicated in endothelial dysfunction. plos.org Co-incubation of TNFα-exposed aortic rings with this compound increased eNOS activity, attenuated arginase-II expression, and improved vasorelaxation. plos.org While evidence suggests relaxin has immunomodulatory effects, the potential therapeutic impact of this compound in chronic immune-mediated disease is less clear and requires further investigation. nih.govphysiology.org
Preclinical Pharmacological Profile and Comparative Analysis of Serelaxin
Preclinical Pharmacokinetic (PK) Studies of Serelaxin in Animal Models
Pharmacokinetic studies in animal models aim to describe how a substance is absorbed, distributed, metabolized, and eliminated by the organism. This provides essential data for understanding the drug's exposure in the body over time.
Absorption and Bioavailability Characteristics in Various Species
Information specifically detailing the absorption and bioavailability characteristics of this compound across a wide range of animal species in a comparative manner is not extensively available in the provided search results. However, some insights can be gleaned from studies investigating its administration routes and resulting plasma levels. For instance, subcutaneous administration of this compound in mice resulted in significantly increased blood levels at 5 minutes, which remained elevated after 1 hour before declining by the 2-hour mark. oup.com This suggests relatively rapid absorption following subcutaneous injection in this species. Another study mentions evaluating subcutaneous bioavailability in minipigs as this species is considered more predictive of human subcutaneous pharmacokinetics than other commonly used laboratory animals. researchgate.net
Tissue Distribution and Organ Accumulation Patterns
Metabolic Pathways and Elimination Routes in Non-Human Systems
Detailed metabolic pathways and primary elimination routes of this compound in non-human systems are not explicitly described in the provided search snippets. However, peptide hormones like this compound are generally expected to be metabolized via proteolytic cleavage. The relatively short half-life observed in preclinical models (discussed in Section 5.1.4) is consistent with peptide degradation. One study briefly mentions pharmacokinetic modeling of this compound clearance in vivo in rats, which showed that circulating levels persist at 3 hours but are undetectable after 24 hours, implying elimination from the bloodstream over this timeframe. ahajournals.org
Half-Life Determination in Preclinical Models
The half-life of this compound has been investigated in various preclinical models. In rats, the half-life in blood is reported to be 4-6 hours. researchgate.net In mice, following subcutaneous administration, serum levels significantly increased at 5 minutes and remained elevated at 1 hour, but declined by 2 hours and were negligible at 3 hours post-injection. oup.com This suggests a relatively rapid elimination in mice after subcutaneous dosing. It is important to note that the half-life of the native human relaxin-2 peptide after intravenous administration is reported to be much shorter in rodents, around 1.1 to 2 minutes, compared to human half-life of approximately 240 minutes. ahajournals.org This highlights species-specific differences in pharmacokinetics.
Table 1: this compound Half-Life in Preclinical Models
Species | Administration Route | Half-Life | Source |
Rat | Blood (likely IV) | 4-6 hours | researchgate.net |
Mouse | Subcutaneous | ~1-2 hours (based on decline) | oup.com |
Rodents | Intravenous | 1.1-2 minutes | ahajournals.org |
Note: The half-life in mice after subcutaneous administration is an estimation based on the provided time points of detection and decline.
Comparative Pharmacodynamics of this compound Versus Endogenous Relaxin-2 in Preclinical Systems
Pharmacodynamic studies compare the biological effects of this compound and endogenous relaxin-2, focusing on their potency and efficacy in activating their target receptors and downstream signaling pathways.
Potency and Efficacy Differences in In Vitro Assays
This compound, as a recombinant form of human relaxin-2, is designed to mimic the activity of the endogenous hormone. In vitro studies have compared the potency and efficacy of this compound and other forms of relaxin in activating the relaxin family peptide receptor 1 (RXFP1), the primary receptor for relaxin-2.
In one study using THP-1 human monocytic cells expressing RXFP1, stimulation with intact this compound (100 ng/mL) or purified porcine relaxin (pRLX) (100 ng/mL) induced a significant increase in intracellular cAMP. mdpi.com this compound demonstrated higher efficacy in this assay compared to pRLX, which correlated with its higher affinity for the RXFP1 receptor. mdpi.com
Studies in human umbilical vascular cells (HUVECs, HUVSMCs, HUASMCs) and human cardiac fibroblasts (HCFs) have shown that this compound activates RXFP1, leading to increased cAMP and cGMP accumulation, as well as pERK1/2 phosphorylation. nih.gov The concentration-response curves for these effects can be bell-shaped in some cell types (HUVECs, HUVSMCs, HCFs) and sigmoidal in others (HUASMCs), indicating cell-type dependent signaling. nih.gov The bell-shaped curves observed in venous cells and fibroblasts were found to involve Gαi/o proteins located within membrane lipid rafts. nih.gov
While direct head-to-head comparative data in terms of specific EC50 or Emax values across a wide range of in vitro assays for this compound versus endogenous human relaxin-2 were not extensively detailed in the provided snippets, the studies confirm that this compound functionally activates the RXFP1 receptor and elicits similar downstream signaling responses as expected from relaxin-2. Differences in observed efficacy compared to other relaxin forms, like porcine relaxin, highlight the importance of species and structural variations.
Relative Biological Activities in Animal Models
Preclinical studies in a range of animal models have demonstrated the diverse biological activities of this compound. In rat models of cirrhosis, this compound administration improved renal blood flow, oxygenation, and function by reducing renal vascular resistance and reversing endothelial dysfunction. nih.govplos.org This was observed in two independent rat models of cirrhosis characterized by progressive reductions in renal blood flow and glomerular filtration rate, along with evidence of renal endothelial dysfunction. nih.govplos.org this compound also increased renal perfusion and reversed renal dysfunction in advanced CCl4 cirrhotic rats, decreasing renal vascular resistance and increasing renal blood flow. plos.org
In models of nitrate (B79036) tolerance, this compound treatment prevented the development of nitroglycerin (GTN) tolerance in rats, a phenomenon associated with impaired GTN biotransformation and reduced expression/activity of aldehyde dehydrogenase-2 (ALDH-2). frontiersin.org Co-incubation of mouse aortic rings ex vivo with GTN and this compound restored GTN responses, suggesting this compound prevented the development of tolerance. frontiersin.org Furthermore, continuous infusion of low-dose GTN in rats significantly reduced ALDH-2 gene and protein expression in the aorta, which was prevented by co-treatment with this compound. frontiersin.org
This compound has also demonstrated antifibrotic effects in animal models of heart disease. nih.govahajournals.org In a mouse model of heart failure induced by transverse aortic constriction (TAC), this compound treatment significantly reduced cardiac fibrosis and cardiomyocyte size, restoring them to levels observed in sham-operated mice. nih.gov This antifibrotic effect was associated with lower mortality in mice, although not consistently with an improvement in cardiac performance in all studies. uni-goettingen.de this compound's antifibrotic impact is at least partially attributed to the inhibition of endothelial-to-mesenchymal transition (EndMT), mediated through the activation of Notch signaling via the RXFP1 receptor. uni-goettingen.denih.gov Comparative studies in experimental heart disease models have suggested that this compound may be a more efficacious antifibrotic agent than enalapril (B1671234) in isolation for nonhypertensive heart disease. ahajournals.org
Beyond cardiovascular and renal effects, this compound has shown protective effects against ischemia-reperfusion (IR) injury in various organs in rat models, including reduced DNA damage and lipid peroxidation in renal injury, and diminished IR injury in the liver. nih.govoup.com this compound treatment also reduced markers of cardiomyocyte damage in pig models of IR injury. nih.gov Additionally, this compound has been shown to elicit bronchodilation and enhance β-adrenoceptor-mediated airway relaxation in animal models. frontiersin.org
Here is a summary of relative biological activities in animal models:
Animal Model / Condition | Observed Effect(s) of this compound | Relevant Findings |
Rat models of cirrhosis | Improved renal blood flow, oxygenation, and function; reduced renal vascular resistance; reversed endothelial dysfunction. | Increased renal perfusion and reversed renal dysfunction in advanced CCl4 cirrhotic rats. nih.govplos.org |
Rat model of nitrate tolerance | Prevented development of GTN tolerance; restored GTN responses in mouse aortic rings ex vivo; attenuated reduction of ALDH-2 expression in rat aorta. | Co-incubation with GTN and this compound restored GTN responses; prevented reduction of ALDH-2 gene and protein expression induced by GTN infusion. frontiersin.org |
Mouse model of heart failure (TAC) | Reduced cardiac fibrosis; decreased cardiomyocyte size; lower mortality (in some studies). | Significantly reduced ventricular collagen accumulation and cardiac fibrosis. nih.govnih.gov Antifibrotic effect linked to inhibition of EndMT via RXFP1-mediated Notch signaling. uni-goettingen.denih.gov |
Rat models of IR injury | Reduced DNA damage and lipid peroxidation (renal); diminished IR injury (liver); reduced markers of cardiomyocyte damage (pig models). | Demonstrated beneficial effects on apoptosis and necrosis; lower MDA levels in isolated reperfused rat liver. nih.govoup.com |
Animal airway models | Elicited bronchodilation; enhanced β-adrenoceptor-mediated airway relaxation. | Demonstrated effects on airway smooth muscle function. frontiersin.org |
Receptor Binding Affinities and Signaling Pathway Activation Profiles
This compound exerts its effects primarily through binding to the relaxin family peptide receptor 1 (RXFP1). ahajournals.orgnih.govpatsnap.commdpi.com RXFP1 is a G protein-coupled receptor (GPCR) expressed in various tissues, including the heart, kidneys, and blood vessels. nih.govpatsnap.com this compound binds to RXFP1 with high affinity. nih.govgoogle.com The interaction between relaxin family peptides and RXFP1 involves a complex mechanism, with primary high-affinity binding occurring within the leucine-rich repeats (LRRs) of the receptor's ectodomain and a secondary low-affinity interaction via the second extracellular loop of the 7TM region. frontiersin.org
Upon binding to RXFP1, this compound triggers a cascade of intracellular signaling pathways. patsnap.com A key pathway activated is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. ahajournals.orgpatsnap.comgoogle.com this compound activates adenylate cyclase, leading to increased cAMP levels and subsequent activation of protein kinase A (PKA). patsnap.comgoogle.com This pathway contributes to vasodilation and reduced vascular resistance. patsnap.com Studies in human vascular cells have shown that this compound increases cAMP, cGMP, and pERK1/2 in a Gαi- and PI3K-dependent manner. nih.gov
The nitric oxide (NO) signaling pathway is also significantly influenced by this compound. nih.govplos.orgpatsnap.com this compound promotes the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis. patsnap.com NO is a potent vasodilator, and its increased production contributes to improved blood flow. patsnap.com In rat models, this compound increased activation of the AKT/eNOS/NO signaling pathway in the kidney, contributing to improved renal perfusion and function. nih.govplos.org Activation of RXFP1 stimulates the PI3K/Akt-dependent signaling pathway, leading to NO-dependent effects like vasodilation. frontiersin.org this compound can also directly activate the sGC-cGMP dependent pathway in vascular smooth muscle cells and kidneys. frontiersin.org
This compound also influences pathways related to fibrosis and inflammation. Its antifibrotic effects are linked to the inhibition of the TGF-β1/pSmad2 axis, which plays a crucial role in cardiac fibrotic remodeling. ahajournals.org this compound can inhibit TGF-β1 and/or TIMPs and increase the expression of matrix metalloproteinases (MMPs), including MMP-1, -2, -9, and -13, partly via the NO pathway. nih.gov It also downregulates the activation and differentiation of fibroblasts. nih.gov Furthermore, this compound treatment has been shown to decrease the expression of inflammatory mediators and adhesion molecules such as ICAM-1, IL-1β, IL-18, and TNF-α in rat models of renal IR injury. nih.gov
Here is a summary of receptor binding and signaling pathways:
Receptor / Pathway | Interaction / Activation | Downstream Effects |
Relaxin Family Peptide Receptor 1 (RXFP1) | High-affinity binding, primarily within LRR domain, secondary interaction with 7TM region. nih.govpatsnap.commdpi.comgoogle.comfrontiersin.org | Triggers intracellular signaling cascades. patsnap.com |
cAMP Pathway | Activates adenylate cyclase, increases cAMP levels, activates PKA. ahajournals.orgpatsnap.comgoogle.com | Vasodilation, reduced vascular resistance, enhanced cardiac output. patsnap.com |
NO Signaling Pathway | Promotes eNOS expression and activity; increases NO production; activates sGC-cGMP pathway. nih.govfrontiersin.orgplos.orgpatsnap.com | Vasodilation, improved blood flow, contributes to reversal of endothelial dysfunction. nih.govplos.orgpatsnap.com |
PI3K/Akt Pathway | Activated downstream of RXFP1. nih.govfrontiersin.orgplos.org | Leads to NO-dependent effects, including vasodilation; may modulate ALDH-2 expression. nih.govfrontiersin.orgplos.org |
TGF-β1/Smad Pathway | Inhibits TGF-β1/pSmad2 axis; suppresses profibrotic mechanisms. ahajournals.orguni-goettingen.de | Reduced collagen synthesis and deposition; inhibition of fibroblast differentiation and EndMT. uni-goettingen.denih.govnih.gov |
MMPs/TIMPs | Increases expression of MMPs (e.g., MMP-1, -2, -9, -13); inhibits TIMPs. nih.gov | Facilitates extracellular matrix remodeling, contributing to antifibrotic effects. nih.gov |
Inflammatory Pathways | Decreases expression of inflammatory mediators (ICAM-1, IL-1β, IL-18, TNF-α). nih.gov | Contributes to anti-inflammatory effects, potentially protecting against end-organ damage. nih.gov |
Notch Signaling Pathway | Activation mediated via RXFP1. uni-goettingen.denih.gov | Contributes to the inhibition of EndMT. uni-goettingen.denih.gov |
Allometric Scaling and Translational Predictors for this compound Pharmacology (Theoretical)
The theoretical application of allometric scaling and translational predictors for this compound pharmacology involves extrapolating pharmacokinetic (PK) and pharmacodynamic (PD) data obtained from preclinical animal models to predict human responses. Allometric scaling is a method used to predict parameters like clearance and volume of distribution across different species based on physiological and anatomical relationships, often involving body weight. nih.govasceptasm.com
Translational PK/PD models aim to bridge the gap between preclinical findings and clinical outcomes by integrating data from in vitro studies, animal models, and early human trials. For this compound, this would involve using PK data (absorption, distribution, metabolism, excretion) and PD data (biological effects, such as changes in hemodynamics, fibrosis markers, or signaling pathway activation) from animal studies to predict human PK profiles and therapeutic responses. nih.govresearchgate.net
A translational semi-mechanistic population PK/PD model has been developed for an investigational therapeutic encoding human relaxin-2 (Rel2-vlk), which utilized data from non-human primates. nih.govresearchgate.net This model described the PK of the mRNA and translated protein and was then allometrically scaled to predict human dosing and therapeutic protein expression levels in patients with heart failure. nih.govresearchgate.net This demonstrates the potential application of allometric scaling in predicting human PK profiles based on preclinical data, although challenges remain in accurately predicting parameters like peak concentrations. mdpi.com
For this compound, theoretical translational predictors could involve correlating the magnitude and duration of its effects on key biomarkers and physiological parameters in animal models (e.g., reduction in cardiac fibrosis, improvement in renal blood flow, activation of specific signaling pathways) with anticipated clinical outcomes. ahajournals.orgplos.orgnih.gov However, accurately translating preclinical efficacy to clinical effectiveness is complex and can be influenced by species differences in receptor expression, signaling pathway nuances, disease pathophysiology, and drug metabolism. frontiersin.org The short half-life of this compound observed in clinical settings, for instance, highlights a factor that translational models would need to account for when predicting the duration of effect in humans based on animal data. mdpi.comnih.gov
Further theoretical considerations for translational predictors could involve identifying preclinical biomarkers that strongly correlate with clinical response. For example, if a specific level of RXFP1 activation or a certain change in a downstream signaling molecule in an animal model consistently predicts a therapeutic effect, this could serve as a potential translational predictor. However, the complexity of this compound's pleiotropic effects and the multifactorial nature of diseases like heart failure and cirrhosis pose challenges to identifying single, highly predictive translational markers.
The use of allometric scaling and translational modeling for this compound would theoretically involve:
Characterizing this compound's PK and PD in relevant animal species.
Developing mathematical models that describe the relationship between this compound exposure and its effects in these models.
Applying allometric principles to scale PK parameters from animals to humans.
Using the scaled PK parameters and the established PK/PD relationships to predict human PD responses and potential therapeutic outcomes.
Validating and refining these predictions with data from early-phase human clinical trials.
Challenges in this theoretical framework include potential non-linearities in PK or PD across species, differences in disease progression and response to intervention between animal models and human patients, and the influence of factors not fully captured in preclinical studies. mdpi.com
Advanced Methodologies and Techniques in Serelaxin Research
Radioligand Binding Assays for Receptor Affinity and Selectivity of Serelaxin
Radioligand binding assays are a fundamental technique used to characterize the interaction of this compound with its cognate receptor, RXFP1, and to assess its affinity and selectivity. This method typically involves using a radiolabeled form of this compound, such as [¹²⁵I]-serelaxin, to measure specific binding to cells or membranes expressing the RXFP1 receptor nih.gov. Competition binding assays are then performed by incubating the radiolabeled this compound with varying concentrations of unlabeled this compound or other compounds to determine their binding affinity (Ki) nih.govscispace.comsygnaturediscovery.com.
Studies utilizing radioligand binding have confirmed specific this compound binding to cell surface RXFP1 receptors in various human vascular cells, including human umbilical vein endothelial cells (HUVECs), human umbilical vein smooth muscle cells (HUVSMCs), human umbilical artery smooth muscle cells (HUASMCs), and human cardiac fibroblasts (HCFs) nih.govasceptasm.com. Notably, specific binding was not detected in human umbilical artery endothelial cells (HUAECs), correlating with the absence of functional responses in these cells nih.gov. The binding affinity observed in these primary cells aligns well with that seen in HEK cells recombinantly expressing RXFP1 receptors nih.gov.
Radioligand binding assays are crucial for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing quantitative data on receptor density and ligand affinity scispace.comsygnaturediscovery.com. These assays also help distinguish between competitive and non-competitive binders and can be used to estimate association (kon) and dissociation (koff) rate constants through time-course experiments sygnaturediscovery.com. Furthermore, radioligand binding data have been instrumental in characterizing the selectivity of compounds, demonstrating, for instance, the high selectivity of certain AT2 receptor agonists over AT1R based on binding affinities nih.govacs.org. Mutational analysis in radioligand binding assays has also been employed to identify specific residues on relaxin-2 and the RXFP1 receptor crucial for binding nih.gov.
Cell-Based Biosensor and Reporter Gene Assays for this compound Signaling
Cell-based biosensor and reporter gene assays are widely used to investigate the downstream signaling pathways activated by this compound upon binding to RXFP1. These assays provide functional readouts of receptor activation, often measuring changes in second messengers like cAMP and cGMP or the activation of specific transcriptional pathways.
This compound is known to activate multiple signaling pathways through RXFP1, including those involving cAMP, cGMP, and the extracellular signal-regulated kinase (ERK1/2) pathway frontiersin.orgnih.govphysiology.org. Cell-based assays, such as AlphaScreen cAMP and cGMP accumulation assays, have been employed to directly measure changes in these second messengers in response to this compound stimulation in cells endogenously expressing RXFP1 asceptasm.comnih.gov. These studies have revealed both sigmoidal and bell-shaped concentration-response curves for cAMP and cGMP accumulation, depending on the cell type, suggesting differential coupling to G proteins nih.govnih.govresearchgate.net. For example, bell-shaped curves were observed in venous cells and fibroblasts, involving Gαi/o proteins located within membrane lipid rafts, while sigmoidal curves were seen in HUASMCs nih.gov.
Furthermore, FRET-based compartmentalized ERK activity biosensors have been utilized to assess RXFP1 signaling asceptasm.com. These biosensors allow for the visualization and quantification of ERK activation in specific cellular compartments, providing a more detailed understanding of the spatial dynamics of this compound-induced signaling asceptasm.com.
Advanced Imaging Techniques (e.g., Fluorescence Resonance Energy Transfer, Confocal Microscopy) for Receptor Dynamics
Advanced imaging techniques, including Fluorescence Resonance Energy Transfer (FRET) and confocal microscopy, are valuable tools for studying the dynamics and localization of the RXFP1 receptor and its interactions with other cellular components upon this compound binding.
Confocal microscopy allows for high-resolution imaging of fluorescently labeled receptors and associated proteins in live or fixed cells, providing insights into receptor distribution, internalization, and co-localization with signaling molecules laserfocusworld.comthno.org. This technique has been used in immunofluorescence staining to visualize RXFP1 protein expression and its localization in tissues and cells thno.orgresearchgate.net.
FRET is a technique that measures the proximity between two fluorescent molecules, a donor and an acceptor laserfocusworld.com. When the donor and acceptor are in close proximity (typically within 10 nm), energy is transferred from the excited donor to the acceptor, resulting in a decrease in donor fluorescence intensity and/or lifetime and an increase in acceptor fluorescence laserfocusworld.com. FRET can be used to study receptor dimerization, conformational changes upon ligand binding, and interactions between the receptor and downstream signaling proteins. Single-molecule FRET (smFRET) allows for the study of dynamic structural changes at the single-molecule level laserfocusworld.com. While the provided search results don't explicitly detail FRET studies specifically on this compound-induced RXFP1 receptor dynamics, FRET-based biosensors have been used to assess downstream signaling events like ERK activity, indicating the applicability of this technique in the broader context of RXFP1 signaling asceptasm.com. Confocal microscopy is often used in conjunction with FRET to provide spatial information laserfocusworld.comresearchgate.net.
Advanced microscopy, including laser scanning confocal microscopy, has also been employed with new generation Ca²⁺ indicators to reveal localized, short-lived Ca²⁺ signals in cardiomyocytes, which are relevant to understanding Ca²⁺-mediated signal transduction influenced by receptors like RXFP1 researchgate.net.
Proteomics and Metabolomics Profiling to Elucidate this compound-Induced Pathway Changes
Proteomics and metabolomics profiling are powerful systems biology approaches used to comprehensively analyze changes in protein and metabolite levels in response to this compound treatment. These techniques help to elucidate the broader cellular and pathway-level effects of this compound.
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. By comparing protein profiles in cells or tissues treated with this compound versus controls, researchers can identify proteins whose abundance is altered, providing clues about affected cellular processes and signaling pathways. While the provided results don't contain specific large-scale proteomics datasets for this compound, studies have examined the protein levels of key signaling molecules and markers of fibrosis and inflammation using techniques like Western blotting researchgate.net. For instance, Western blotting has been used to assess the protein levels of α-SMA, collagen I/III, MMP-2, MMP-9, IκBα, p-IκBα, p65, p-p65, and PPAR-γ in cardiac fibroblasts treated with this compound researchgate.net. Immunoblotting has also been used to analyze protein levels of Egr-1 and its gene targets researchgate.net.
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Changes in metabolite profiles can reflect altered metabolic pathways and cellular activities. UHPLC (Ultra-High Performance Liquid Chromatography) assay has been used to detect differential metabolites in tissues after this compound treatment acs.org. A study performing metabolic profiling on rabbit atria administered with this compound identified 53 significantly differential metabolites, many of which were involved in energy metabolism pathways like the PPAR signaling pathway acs.org. These analyses suggested that this compound regulates PPAR signaling to mitigate metabolic disorder acs.org.
Combining proteomics and metabolomics can provide a more complete picture of this compound's effects by linking changes in protein expression to alterations in metabolic flux and cellular function.
Ex Vivo Organ Perfusion and Tissue Bath Studies for Functional Assessment
Ex vivo organ perfusion and tissue bath studies are critical for assessing the functional effects of this compound on isolated organs and vascular tissues under controlled conditions. These methods allow for the direct measurement of physiological responses, such as vasorelaxation or changes in organ function, independent of systemic influences.
Tissue bath studies, often using myographs, involve mounting isolated blood vessels or tissue rings in a bath containing physiological buffer and measuring changes in tension in response to pharmacological agents like this compound nih.govahajournals.orgresearchgate.netahajournals.orgresearchgate.net. These studies have demonstrated that this compound can elicit bronchodilation and enhance β-adrenoceptor-mediated airway relaxation in tracheal rings nih.gov. In vascular studies, this compound has been shown to cause vasorelaxation in certain vascular beds, although its direct effect can be artery-specific ahajournals.orgahajournals.orgresearchgate.net. For instance, while this compound enhanced bradykinin-mediated endothelium-dependent relaxation in rat mesenteric arteries after in vivo administration, it did not produce vasorelaxation when applied cumulatively ex vivo in the organ bath in this specific preparation ahajournals.orgahajournals.org. However, ex vivo incubation of mouse aortae with this compound has been shown to prevent high glucose-induced endothelial dysfunction by ameliorating prostacyclin production researchgate.net.
Ex vivo organ perfusion, such as normothermic ex situ heart perfusion, allows for the assessment of organ function and viability under more physiological conditions outside the body frontiersin.orgfrontiersin.orgfrontierspartnerships.org. This technique can be used to study the effects of this compound on cardiac function, perfusion, and metabolism frontiersin.orgfrontiersin.orgfrontierspartnerships.org. While the provided results discuss ex vivo organ perfusion systems for assessing organ condition and the potential for therapeutic perfusion frontiersin.orgfrontiersin.orgfrontierspartnerships.org, specific detailed studies using this compound in these systems were not extensively described in the snippets. However, the methodology is highly relevant for evaluating this compound's direct impact on organ function and for potentially exploring its use in organ preservation or reconditioning frontiersin.orgfrontierspartnerships.org. Studies have utilized wire-myography to assess vascular reactivity in isolated arteries after in vivo this compound treatment, demonstrating sustained effects on endothelial function ahajournals.orgahajournals.orgresearchgate.net.
Computational Modeling and Molecular Dynamics Simulations of this compound-Receptor Complexes
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural basis of this compound binding to RXFP1 and the subsequent conformational changes that lead to receptor activation. These techniques provide atomic-level insights that complement experimental data.
Homology modeling is often used to build three-dimensional models of receptors, such as the transmembrane domain of RXFP1, based on the known structures of related receptors nih.gov. These models can then be used for docking studies to predict how this compound or other ligands might bind to the receptor nih.gov.
Molecular dynamics simulations simulate the movement of atoms and molecules over time, allowing researchers to study the dynamics of protein-ligand interactions and receptor conformational changes nih.govbiorxiv.orgresearchgate.net. MD simulations have been performed on structural models of RXFP1, including both active and inactive forms, to understand receptor activation mechanisms nih.govbiorxiv.orgresearchgate.net. These simulations have provided insights into the role of specific receptor domains, such as the extracellular loops (ECLs) and transmembrane helices, in ligand binding and receptor activation nih.govbiorxiv.orgresearchgate.net. For instance, MD simulations have suggested that small molecule agonists may bind to an allosteric site on RXFP1, interacting with transmembrane helices 6 and 7 and extracellular loop 3 nih.gov. Simulations have also been used to study the mechanism of RXFP1 7TM autoactivation and the role of ECL2 and the hinge region biorxiv.orgresearchgate.net.
Structure Activity Relationship Sar and Serelaxin Analogue Development
Identification of Functional Domains and Key Residues for Serelaxin Activity
The interaction of this compound with its cognate receptor RXFP1 involves a complex binding mode. The B-chain of relaxin-2 contains key residues essential for high-affinity binding to the extracellular leucine-rich repeat (LRR) domain of RXFP1. physiology.orgiiitd.edu.innih.govresearchgate.net Specifically, mutation studies have highlighted the importance of an RxxRxxI/V motif located in the B-chain's alpha-helix. physiology.orgnih.gov Residues RB13 and RB17 within this motif are critical for the biological effects mediated through RXFP1 activation. nih.gov The importance of these arginine residues is further supported by findings that substituting RB13 and RB17 with lysine (B10760008) significantly reduces affinity for RXFP1. nih.gov The B-chain's interaction with the LRR domain is considered the primary high-affinity binding site. physiology.org
Beyond the B-chain, lower affinity binding sites on the transmembrane exoloops of RXFP1 also contribute to the interaction. physiology.org Furthermore, the extracellular NH2 terminus of RXFP1, containing a low-density lipoprotein receptor type A (LDLa) module, is essential for signaling activation, indicating a multi-step process for full receptor activation. physiology.org
Rational Design and Synthesis of Modified this compound Peptides
Rational design and synthesis efforts have focused on developing modified this compound peptides to overcome limitations of the native hormone, such as its short serum half-life and the need for intravenous administration. iiitd.edu.iniiitd.edu.inmdpi.com These strategies often involve modifying the peptide sequence or structure to enhance stability, alter receptor interactions, and improve pharmacokinetic properties. Chemical synthesis, including solid-phase peptide synthesis and regioselective disulfide bond formation, as well as recombinant expression, are key methodologies employed in generating these analogues. iiitd.edu.infrontiersin.orgbiorxiv.org
Altered Receptor Selectivity and Binding Affinity
While this compound primarily targets RXFP1, it can also activate the related receptor RXFP2, the cognate receptor for INSL3. physiology.orgmdpi.comfrontiersin.org Efforts have been made to design analogues with improved selectivity for RXFP1 over RXFP2 to potentially reduce off-target effects. For instance, a single-chain derivative of relaxin-2, B7-33 (a B-chain analogue), has shown binding to RXFP1, albeit with lower affinity compared to native relaxin-2, and preferentially activates certain signaling pathways over others, suggesting functional selectivity. rsc.orgguidetopharmacology.org Another analogue, A(4-24)(F23A)H2, with a minimized A-chain and a specific mutation, demonstrated improved selectivity for RXFP1 over RXFP2. frontiersin.orgguidetopharmacology.org
Modifications aimed at improving stability, such as lipidation, can influence binding affinity. Studies with lipidated B7-33 analogues showed that the length of the conjugated fatty acid can impact binding affinity to the RXFP1 ectodomain. mdpi.com
Here is a table summarizing the binding affinity data for some this compound analogues:
Compound | Receptor | Binding Affinity (pKi) | Notes | Source |
H2 relaxin | human RXFP1 | 8.96 ± 0.03 | Native hormone | rsc.org |
B7-33 | human RXFP1 | 5.54 ± 0.13 | Single-chain B-chain analogue | rsc.org |
AcK(PalmGlu)-PEG12-B7-33 | RXFP1 ectodomain | Similar to B7-33 | Lipidated B7-33 analogue | mdpi.com |
Decanoic acid (C10) B7-33 analogue | RXFP1 ectodomain | Stronger than C14 and C16 analogues | Lipidated B7-33 analogue | mdpi.com |
Myristic acid (C14) B7-33 analogue | RXFP1 ectodomain | Lower than C10 analogue | Lipidated B7-33 analogue | mdpi.com |
Palmitic acid (C16) B7-33 analogue | RXFP1 ectodomain | Lower than C10 analogue | Lipidated B7-33 analogue | mdpi.com |
Tagged B7-33 analogues | RXFP1 ectodomain | Reduced affinity | B7-33 analogues with a solubilizing tag | mdpi.com |
Enhanced Stability and Pharmacokinetic Properties in Preclinical Models
A major limitation of native this compound is its short serum half-life, which necessitates frequent administration. iiitd.edu.inmdpi.combiorxiv.orgacs.org This has driven the development of analogues with enhanced stability and improved pharmacokinetic profiles in preclinical models. Strategies to extend half-life include structural modifications and conjugation with elements like fatty acids or albumin-binding domains.
Lipidation of relaxin analogues has been explored to improve serum stability. mdpi.comiiitd.edu.in For example, fatty acid-conjugated relaxin analogues have shown long-acting pharmacokinetic profiles in rodents. iiitd.edu.in A lipidated single-B-chain derivative of relaxin exhibited improved in vitro serum stability. mdpi.com
Fusion with an albumin-binding domain is another successful strategy for half-life extension. AZD3427, a monovalent Fc-relaxin fusion, demonstrated significantly extended half-life in monkeys (112–120 hours) compared to the reported terminal half-life of this compound (4.6 hours in healthy humans and 4.1 hours in NHPs). oup.com Similarly, LY3540378, a long-acting relaxin analogue with a serum albumin-binding VHH domain, showed extended half-life in preclinical species like rats and nonhuman primates. researchgate.net
These long-acting analogues have shown promising pharmacokinetic and pharmacodynamic effects in preclinical models. For instance, AZD3427 effectively stimulated cAMP production in cells expressing RXFP1 and showed anti-fibrotic and anti-hypertrophic effects in a mouse cardiac model. oup.com LY3540378, with its extended half-life, elicited relaxin-mediated pharmacodynamic responses in rats and improved diastolic dysfunction in a preclinical model of cardiac hypertrophy. researchgate.net
Here is a table illustrating the half-life of this compound and some long-acting analogues in preclinical models:
Compound | Species | Half-life | Notes | Source |
This compound | Healthy human | < 5 hours acs.org, 4.6 hours oup.com, ~2 hours mdpi.com | Native recombinant human relaxin-2 | mdpi.comacs.orgoup.com |
This compound | NHP | 4.1 hours | Recombinant human relaxin-2 | oup.com |
SE301 | Mice (intraperitoneal) | 77.5 - 130 hours | Fc–Single-Chain Relaxin-2 Fusion | acs.org |
AZD3427 | Monkeys | 112–120 hours | Monovalent Fc–relaxin fusion | oup.com |
LY3540378 | Rat | Extended | Albumin-binding VHH domain fusion | researchgate.net |
LY3540378 | Nonhuman primates | Extended | Albumin-binding VHH domain fusion | researchgate.net |
R9-13 | Rodents | Long-acting | Fatty acid-conjugated relaxin analog | iiitd.edu.in |
Development of Non-Peptide Mimetics and Small Molecule Modulators of the Relaxin Pathway
In addition to peptide analogues, research has explored the development of non-peptide mimetics and small molecule modulators targeting the relaxin pathway, particularly RXFP1. The discovery of small molecule agonists of RXFP1 provides valuable tools for understanding the cellular actions of relaxin and offers potential for alternative therapeutic approaches. nih.govuu.nl
One such non-peptide agonist of human RXFP1 is ML290. nih.gov ML290 has shown promising antifibrotic effects in cell culture studies, for example, by down-regulating gene expression of collagens and up-regulating MMP1 in human hepatic stellate cells. nih.gov In human cardiac fibroblasts, ML290 effectively suppresses TGF-β1-induced myofibroblast activation. nih.gov While ML290 stimulates many pathways activated by relaxin, it does not cause ERK1/2 activation, suggesting biased signaling. guidetopharmacology.org
The development of novel ML290 analogues is also being pursued, with testing in cell-based assays to assess their activity on RXFP1. researchgate.net These efforts highlight the potential of small molecules to modulate the relaxin pathway, although further understanding of cell- and tissue-specific signaling is needed. researchgate.net
Beyond direct RXFP1 agonists, there is also research into the interplay between the relaxin pathway and other systems, such as the Ang II type 2 receptor (AT2R). Studies suggest a crosstalk between AT1R, AT2R, and RXFP1, where activation of either AT2R or RXFP1 may lead to similar downstream antifibrotic effects. acs.org Peptidomimetic compounds like CGP42112, an AT2R agonist, have been instrumental in defining Ang II receptor subtypes and are used as selective experimental tools. acs.org
Strategies for Novel Delivery Systems and Formulation Technologies for this compound Analogues (Preclinical Focus)
Given the peptide nature of this compound and its analogues, developing effective delivery systems and formulation technologies is crucial, particularly for chronic conditions where continuous intravenous infusion is impractical. Preclinical research explores various strategies to improve the delivery and bioavailability of these peptides.
Strategies include modifications to the peptide structure itself, such as lipidation or fusion with albumin-binding domains, which enhance pharmacokinetic properties and can potentially allow for less frequent administration, possibly via subcutaneous injection. iiitd.edu.inoup.comresearchgate.net
Another area of investigation is the potential for alternative routes of administration, such as oral delivery. However, delivering peptides orally presents significant challenges, primarily due to enzymatic digestion in the gastrointestinal tract and poor absorption across the gut-blood barrier. mdpi.com Preclinical studies have investigated the stability of this compound and other relaxin forms in simulated intestinal fluid to understand the molecular basis for potential oral formulations. mdpi.com While this compound showed rapid bioactivity decay, some modified relaxin peptides or components might exhibit greater resistance to proteolysis, offering clues for the development of orally bioavailable agonists. mdpi.com
Novel delivery systems, such as the use of nanoparticles or cell-based delivery, are also being explored in preclinical settings. For example, the use of bone marrow-derived mesenchymal stem cells (BM-MSCs) engineered to express relaxin has been investigated in preclinical models of kidney injury, showing prolonged antifibrotic properties. researchgate.net While this specific example involves engineered cells producing relaxin, it highlights the potential of cellular delivery strategies for sustained release of relaxin or its analogues.
Furthermore, research into novel orthogonal strategies for peptide synthesis contributes to the development of modified peptides with improved properties, which can then be incorporated into advanced formulations. ub.edu
Future Directions and Unresolved Questions in Serelaxin Research
Elucidation of Novel Serelaxin-Mediated Signaling Pathways and Molecular Mechanisms
While this compound is known to primarily exert its effects through the activation of the relaxin family peptide receptor 1 (RXFP1), research indicates the involvement of multiple downstream signaling cascades, including those involving cAMP, nitric oxide (NO), ERK1/2, and TGF-β/Smad pathways. physiology.orgcreative-diagnostics.comkegg.jpnih.govpatsnap.com However, the full spectrum of this compound-mediated signaling and the precise molecular mechanisms underlying its diverse effects are not yet completely understood. Future research needs to delve deeper into identifying novel pathways and the complex interplay between known cascades. This includes investigating potential receptor heterodimerization, interaction with other signaling molecules, and the role of scaffolding proteins that may influence RXFP1 coupling to various effectors. nih.gov Understanding the temporal dynamics and cell-specific activation of these pathways is also critical. nih.gov For instance, studies have shown that relaxin can signal through a RXFP1-pERK-nNOS-NO-cGMP-dependent pathway to regulate matrix metalloproteinases (MMPs) and inhibit the TGF-β1/Smad2 axis, but the precise involvement of different NOS isoforms and the interplay with TGF-β1 signaling warrant further investigation. nih.govplos.org
Identification of Additional Biological Targets and Off-Target Effects of this compound
Although RXFP1 is the primary target, the possibility of this compound interacting with other receptors or biological molecules cannot be entirely excluded. Identifying potential off-target effects is essential for a comprehensive understanding of this compound's pharmacological profile and for predicting potential side effects or unintended consequences. d-nb.info Furthermore, exploring whether this compound interacts with other relaxin family peptide receptors (RXFP2, RXFP3, RXFP4) or other G protein-coupled receptors (GPCRs) under specific physiological or pathological conditions could reveal novel therapeutic avenues or explain observed pleiotropic effects. physiology.orgkegg.jpkegg.jp Research into the interactome of this compound and RXFP1 in different cell types and tissues could uncover previously unknown binding partners and downstream effectors.
Development of Novel and Refined Preclinical Disease Models for this compound Efficacy and Mechanism Studies
The translation of preclinical findings to clinical efficacy has been challenging, highlighting the need for more predictive and physiologically relevant preclinical models. nih.govresearchgate.netnih.gov Current animal models, while valuable, may not fully recapitulate the complexity of human diseases targeted by this compound. nih.gov Future research should focus on developing and refining preclinical models that better mimic human pathophysiology and allow for a more accurate assessment of this compound's efficacy and mechanisms of action.
Genetic Models for Relaxin Pathway Perturbations
Genetic models, such as knockout or transgenic animals with alterations in relaxin or RXFP1 expression, can provide valuable insights into the physiological roles of the relaxin pathway and how its dysregulation contributes to disease. physiology.org Developing more sophisticated genetic models that allow for inducible or tissue-specific manipulation of relaxin signaling could help dissect the precise contributions of this pathway in different organs and disease stages. Such models could also be used to study the long-term consequences of altered relaxin signaling and to evaluate the potential of targeting this pathway for therapeutic benefit.
Humanized Organoid and Tissue-on-Chip Models for this compound Research
Humanized organoid and tissue-on-chip models offer promising platforms for studying this compound's effects in a more physiologically relevant human context. elveflow.comnih.govmednexus.orgfrontiersin.orgnih.gov Organoids, derived from human stem cells, can recapitulate key structural and functional features of specific organs. elveflow.comnih.govnih.gov Integrating organoids into microfluidic systems (organoids-on-a-chip) allows for the simulation of blood flow, mechanical forces, and multi-organ interactions, providing a more dynamic and complex environment for research. elveflow.comnih.govmednexus.orgfrontiersin.orgnih.gov These models can be derived from patient-specific cells, enabling investigations into individual responses to this compound and facilitating personalized medicine approaches. mednexus.org Utilizing these advanced in vitro models can help reduce reliance on animal studies and provide more translatable data on this compound's efficacy and mechanisms.
Discovery and Validation of Translational Biomarkers for this compound Pathway Activity
The discovery and validation of translational biomarkers for this compound pathway activity have largely been conducted within the framework of clinical trials, most notably the RELAX-AHF and RELAX-AHF-2 studies in patients with AHF researchgate.netoup.comresearchgate.netjst.go.jp. These studies have investigated the impact of this compound administration on a panel of circulating biomarkers indicative of various physiological processes influenced by the relaxin pathway.
Key biomarkers that have been explored include those related to cardiac stretch and injury, renal function, hepatic function, vascular tone, and oxidative stress. Changes in the levels of these biomarkers following this compound treatment have been analyzed to understand the drug's mechanism of action and its potential protective effects on target organs.
Cardiac Biomarkers:
N-terminal pro-brain natriuretic peptide (NT-proBNP) and high-sensitivity troponin T (hsTnT) are well-established biomarkers reflecting cardiac stretch/wall stress and myocardial injury, respectively. Studies have shown that this compound treatment is associated with reductions in the levels of both NT-proBNP and hsTnT in patients with AHF researchgate.netresearchgate.netahajournals.orgnih.govjst.go.jp. For instance, in the RELAX-AHF development program, this compound administration improved markers of cardiac damage researchgate.net. A meta-analysis of six randomized controlled trials also indicated that this compound administration resulted in statistically significant reductions in NT-proBNP and troponin researchgate.net. These findings suggest that this compound may mitigate myocardial stress and injury, consistent with its proposed organ-protective effects. Furthermore, elevated baseline, peak, and peak change in hsTnT in the RELAX-AHF trial were associated with poor patient outcomes, and a post hoc analysis suggested a reduced risk for cardiovascular death in patients with lower baseline levels nih.gov.
Renal Biomarkers:
Biomarkers of renal function, such as creatinine (B1669602), cystatin C, and blood urea (B33335) nitrogen (BUN), have also been assessed. Elevated levels of cystatin C and creatinine are associated with increased risk in AHF researchgate.netnih.goveuropa.eu. This compound has been shown to reduce levels of cystatin C, uric acid, BUN, and serum creatinine, and increase creatinine clearance in patients with AHF researchgate.netnih.gov. This suggests a potential beneficial effect of this compound on renal function, which is often impaired in patients with heart failure. The improvement in markers of renal function was also noted in a meta-analysis of this compound trials researchgate.net.
Hepatic Biomarkers:
Markers of hepatic damage, including aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), have also been investigated. Elevated levels of these transaminases have been associated with increased mortality risk in AHF researchgate.netnih.gov. This compound treatment has been linked to lower levels of these hepatic biomarkers compared to placebo, indicating a potential protective effect on liver function researchgate.netnih.gov.
Vascular and Oxidative Stress Biomarkers:
This compound's vasodilatory properties and potential to reduce oxidative stress are also reflected in changes in specific biomarkers. Endothelin-1 (B181129), a potent vasoconstrictor, has been shown to be reduced with this compound treatment, suggesting beneficial effects on vascular function consistent with its mechanism of action oup.com. Uric acid, a marker of oxidative stress, was significantly reduced with this compound treatment in patients with AHF nih.gov. Malondialdehyde (MDA), another marker of oxidative damage, was decreased in a preclinical model nih.gov. These findings support the notion that this compound may exert antioxidant properties and improve vascular health.
Translational Significance:
The observed changes in these biomarkers following this compound administration provide translational insights into the drug's biological effects in humans. The consistent reduction in markers of cardiac, renal, and hepatic damage, as well as indicators of oxidative stress and vasoconstriction, aligns with the known pleiotropic effects of relaxin-2 and its receptor RXFP1 activation mdpi.com. These biomarkers serve as indicators of the engagement of this compound's pathway and its downstream effects on target organs.
Furthermore, the correlation between baseline levels or changes in certain biomarkers and clinical outcomes has been explored to assess their potential as prognostic or predictive markers. For example, changes in cardiac, renal, and hepatic damage markers in RELAX-AHF were associated with 180-day mortality researchgate.netoup.com. While the primary clinical endpoints in some larger trials were not met, the consistent effects on these biomarkers provide valuable information about the drug's biological activity and potential for organ protection researchgate.neteuropa.eu.
The ongoing research into this compound and the relaxin pathway continues to explore the utility of these and potentially novel biomarkers to better understand patient response, identify subgroups most likely to benefit, and inform future therapeutic strategies. The relaxin signaling pathway itself is being investigated for its involvement in various conditions, and further research may uncover more direct biomarkers of RXFP1 activation and downstream pathway engagement biorxiv.orgmdpi.com.
Summary of Key Biomarker Findings in this compound Studies
Biomarker | Type | Observed Effect of this compound (vs. Placebo) | Potential Translational Significance | Relevant Studies/Findings |
NT-proBNP | Cardiac Stretch | Reduced levels | Indicates reduced cardiac wall stress | RELAX-AHF, RELAX-AHF-2, Meta-analysis researchgate.netresearchgate.netahajournals.orgnih.govjst.go.jp |
hsTnT | Myocardial Injury | Reduced levels | Suggests reduced myocardial damage | RELAX-AHF, RELAX-AHF-2, Meta-analysis researchgate.netresearchgate.netahajournals.orgnih.govnih.gov |
Cystatin C | Renal Function | Reduced levels | Indicates improved renal function, reduced renal damage | RELAX-AHF, RELAX-AHF-2 researchgate.netresearchgate.netnih.goveuropa.eu |
Creatinine | Renal Function | Reduced levels | Indicates improved renal function | AHF studies researchgate.netnih.gov |
BUN | Renal Function | Reduced levels | Indicates improved renal function | AHF studies researchgate.netnih.gov |
AST | Hepatic Function | Lower levels | Suggests reduced hepatic damage | RELAX-AHF, RELAX-AHF-2 researchgate.netoup.comnih.gov |
ALT | Hepatic Function | Lower levels | Suggests reduced hepatic damage | RELAX-AHF, RELAX-AHF-2 researchgate.netoup.comnih.gov |
Endothelin-1 | Vascular Function | Reduced levels | Consistent with vasodilatory mechanism of action | Studies in CAD oup.com |
Uric Acid | Oxidative Stress | Reduced levels | Suggests antioxidant effects | AHF studies nih.gov |
MDA | Oxidative Stress | Decreased levels (preclinical) | Suggests reduction in lipid peroxidation and oxidative damage | Preclinical models nih.gov |
Relaxin-1 (RLN1) | Potential Fibrosis Marker | Correlation with myocardial fibrosis (endogenous) | Potential biomarker role in ventricular fibrosis (endogenous relaxin) | Studies in HFrEF frontiersin.org |
Future Directions and Unresolved Questions:
While significant progress has been made in identifying biomarkers influenced by this compound, further research is needed to fully validate their utility as true translational biomarkers of pathway activity and clinical response. Unresolved questions include the optimal panel of biomarkers to assess the full spectrum of this compound's effects, their predictive value in diverse patient populations and disease states, and their potential role in guiding personalized therapy. Exploring novel biomarkers, potentially through multi-omics approaches, could provide deeper insights into the complex biological pathways modulated by this compound and help identify more specific and sensitive indicators of its therapeutic benefits nih.gov.
Q & A
Q. What are the primary mechanisms of action of serelaxin in acute heart failure (AHF), and how do these inform experimental design?
this compound acts via hemodynamic (e.g., systemic vasodilation, improved renal perfusion) and non-hemodynamic pathways (anti-inflammatory, anti-fibrotic, anti-apoptotic effects) mediated through the relaxin family peptide receptor 1 (RXFP1) . For mechanistic studies, researchers should integrate in vitro assays (e.g., endothelial cell cultures to assess nitric oxide signaling) with in vivo models (e.g., rodent AHF models with pressure overload). Clinical correlations require hemodynamic monitoring (e.g., pulmonary capillary wedge pressure) and biomarker analysis (e.g., troponin-T for myocardial injury) .
Q. How should preclinical models be optimized to evaluate this compound's anti-fibrotic effects?
Use animal models with established fibrosis, such as angiotensin II-infused rodents or transverse aortic constriction (TAC) models, and administer this compound at doses mimicking human pharmacokinetics (e.g., 30 µg/kg/day). Key endpoints include collagen deposition (histology), MMP/TIMP ratios (qPCR), and functional outcomes (echocardiography). Note that anti-fibrotic effects may vary with treatment duration (e.g., 48-hour vs. 2-week protocols) .
Q. What methodological standards are critical for replicating this compound's hemodynamic effects in clinical trials?
Standardize inclusion criteria (e.g., systolic blood pressure ≥125 mmHg, NT-proBNP levels) and outcome measures (e.g., dyspnea relief via visual analog scale). Ensure blinding and randomization, as in the RELAX-AHF trial design, to minimize bias. Use centralized laboratories for biomarker consistency .
Advanced Research Questions
Q. How can contradictory findings on this compound's anti-fibrotic efficacy across studies be resolved?
Discrepancies arise from differences in experimental models (e.g., TGF-β-stimulated fibroblasts vs. hypertensive rats) and treatment durations. To address this, conduct dose-response studies and compare fibrosis markers (e.g., hydroxyproline content, collagen I/III ratios) across standardized models. Meta-analyses of preclinical data may identify confounding variables (e.g., species-specific RXFP1 expression) .
Q. What explains this compound's reduction in 180-day mortality despite short-term (48-hour) administration?
Hypotheses include persistent organ protection via anti-inflammatory pathways (e.g., reduced IL-6) or prevention of irreversible myocardial remodeling. Future studies should analyze serial biopsies or longitudinal biomarkers (e.g., galectin-3 for fibrosis) post-treatment. Subgroup analyses of RELAX-AHF data suggest mortality benefits correlate with reduced sudden cardiac death, possibly due to electrical remodeling .
Q. How can researchers reconcile the lack of anti-fibrotic efficacy in some clinical trials with robust preclinical data?
Clinical trials may fail to capture fibrosis reversal due to short follow-up periods (e.g., ≤180 days) or insensitive endpoints (e.g., imaging vs. histology). Incorporate advanced imaging (e.g., cardiac MRI T1 mapping) or circulating collagen metabolites (e.g., PIIINP) in future trials .
Q. What experimental designs are needed to validate this compound's role in atrial fibrillation (AF) suppression?
Use AF-prone models (e.g., aged rats with atrial fibrosis) and assess electrophysiological endpoints (e.g., AF inducibility). Retrospectively analyze AF incidence in RELAX-AHF subgroups and correlate with this compound’s effects on Na+ channel expression. Human trials should include continuous ECG monitoring .
Methodological Guidance
Q. How should researchers address this compound's vasodilatory effects in hypoxia models?
In hypoxia studies (e.g., pulmonary hypertension), monitor systemic and pulmonary pressures simultaneously. Use dose-titration protocols to avoid hypotension. Preclinical work in hypoxic rodents shows this compound improves pulmonary hemodynamics without compromising systemic perfusion, but human data are lacking .
Q. What strategies improve reproducibility in this compound studies?
Q. How can combination therapies with this compound be rationally designed?
Prioritize agents with complementary mechanisms (e.g., RAAS inhibitors for fibrosis, diuretics for congestion). Pilot studies should assess pharmacokinetic interactions and synergistic endpoints (e.g., NT-proBNP reduction + renal function). The RELAX-REPEAT trial provides a template for safety evaluations in chronic heart failure .
Tables for Key Data
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.